L-Theanine-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,3,3-trideuterio-2-(dideuterioamino)-5-(ethylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1/i3D2,5D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATAGRPVKZEWHA-SMBMUFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])CC(=O)NCC)N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-Theanine-d5: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Key Internal Standard for Accurate Quantification
L-Theanine-d5 is the deuterium-labeled form of L-Theanine, a naturally occurring amino acid found predominantly in tea leaves (Camellia sinensis). This isotopically labeled compound serves as an invaluable tool in analytical chemistry, particularly in the field of pharmacokinetics and food science. Its primary application is as an internal standard for the precise and accurate quantification of L-Theanine in various matrices, including plasma, tea extracts, and dietary supplements, using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This guide provides a comprehensive technical overview of this compound, its chemical properties, and its application in a validated analytical methodology.
Core Properties and Chemical Structure
This compound is structurally identical to L-Theanine, with the exception of five deuterium atoms replacing the five hydrogen atoms on the N-ethyl group.[1] This mass shift allows for its differentiation from the unlabeled L-Theanine by a mass spectrometer, while its chemical and physical properties remain nearly identical, ensuring similar behavior during sample preparation and chromatographic separation.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 1217451-85-8 | [1] |
| Molecular Formula | C₇H₉D₅N₂O₃ | |
| Molecular Weight | 179.23 g/mol | |
| Synonyms | This compound (N-ethyl-d5), (2S)-2-Amino-5-oxo-5-(1,1,2,2,2-pentadeuterioethylamino)pentanoic acid | |
| Isotopic Purity | Typically ≥98 atom % D | |
| Physical Form | Solid |
Experimental Protocol: Quantification of Theanine in Food Samples using LC-MS/MS
This section details a validated method for the determination of theanine in food products, such as tea beverages and dietary supplements in capsule or tablet form, using this compound as an internal standard.
Reagents and Materials
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (reagent grade)
-
Deionized Water (resistivity ≥ 18 MΩ·cm)
-
Theanine Reference Standard
-
This compound (Internal Standard)
-
Volumetric flasks (5 mL, 10 mL, 50 mL, 100 mL)
-
Centrifuge tubes (50 mL)
-
Membrane filters (0.22 μm)
Solution Preparation
-
Internal Standard Stock Solution (approx. 1 mg/mL): Accurately weigh about 10 mg of this compound and dissolve it in deionized water in a 10 mL volumetric flask. Store this solution in a refrigerator and protected from light.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with deionized water to a final concentration of 100 ng/mL.
-
Theanine Standard Stock Solution (approx. 1 mg/mL): Accurately weigh about 10 mg of the theanine reference standard and dissolve it in deionized water in a 10 mL volumetric flask. Store this solution in a refrigerator and protected from light.
-
Calibration Curve Standards (1-100 ng/mL): Prepare a series of calibration standards by diluting the theanine standard stock solution with deionized water to achieve concentrations ranging from 1 to 100 ng/mL. Each of these standards should also contain the internal standard at a constant concentration (e.g., 20 ng/mL).
Sample Preparation
-
Homogenization: Homogenize the food sample.
-
Extraction: Accurately weigh approximately 1 g of the homogenized sample into a 50 mL centrifuge tube. Add 30 mL of deionized water.
-
Sonication: Mix the sample thoroughly and sonicate for 30 minutes at room temperature.
-
Dilution and Internal Standard Spiking: Add deionized water to bring the final volume to a known amount. Take 1 mL of this extract and add 1 mL of the internal standard working solution into a 5 mL volumetric flask. Dilute to the mark with deionized water.
-
Centrifugation and Filtration: Centrifuge the solution at 3000 ×g for 10 minutes. Filter the supernatant through a 0.22 μm membrane filter to obtain the final sample solution for analysis.
LC-MS/MS Instrumental Conditions
-
Liquid Chromatograph: A system capable of gradient elution.
-
Column: A suitable column for the separation of polar compounds, such as a Poroshell 120 EC-C18 (2.7 µm, 3.0 mm i.d. × 15 cm) or equivalent.
-
Mobile Phase:
-
Solvent A: 0.1% Glacial Acetic Acid in deionized water.
-
Solvent B: Methanol.
-
-
Ion Source: Positive ion electrospray ionization (ESI+).
-
Injection Volume: 5 µL.
Experimental Workflow Diagram
Caption: LC-MS/MS quantification workflow.
Conclusion
This compound is an essential tool for researchers, scientists, and drug development professionals who require accurate and reliable quantification of L-Theanine. Its use as an internal standard in LC-MS/MS methodologies minimizes the impact of matrix effects and variations in sample preparation, leading to high-quality analytical data. The detailed protocol provided in this guide serves as a robust starting point for the development and validation of analytical methods for L-Theanine in a variety of sample types.
References
A Technical Guide to L-Theanine-d5: Physical, Chemical, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Theanine-d5 is the deuterated form of L-Theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis). The incorporation of five deuterium atoms into the ethyl group of L-Theanine creates a stable isotope-labeled internal standard essential for accurate quantification in mass spectrometry-based analytical methods. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, details relevant experimental protocols, and explores the key signaling pathways influenced by its non-deuterated counterpart, L-Theanine. This information is critical for researchers in drug metabolism, pharmacokinetics, and neuroscience.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Chemical Name | Nγ-(ethyl-d5)-L-glutamine | [1][2] |
| Synonyms | L-Glutamic Acid γ-(ethyl-d5) amide | [1] |
| Molecular Formula | C₇H₉D₅N₂O₃ | [1] |
| Molecular Weight | 179.23 g/mol | [1] |
| CAS Number | 1217451-85-8 | |
| Appearance | White to off-white solid | |
| Melting Point | 206°C (decomposes) | |
| Solubility | Water: 150 mg/mL (requires sonication and warming) DMSO: Insoluble | |
| Stability and Storage | Store at -20°C for up to 2 years as a powder. Stock solutions in water should be used fresh. For long-term storage of stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month. | |
| Isotopic Purity | Typically ≥98 atom % D |
Experimental Protocols
Synthesis and Purification of this compound
General Synthetic Approach:
-
Protection of L-glutamic acid: The amino and α-carboxyl groups of L-glutamic acid are protected to ensure selective reaction at the γ-carboxyl group.
-
Activation of the γ-carboxyl group: The γ-carboxyl group is activated to facilitate amide bond formation.
-
Reaction with Ethylamine-d5: The activated L-glutamic acid derivative is reacted with ethylamine-d5 to form the deuterated amide bond.
-
Deprotection: The protecting groups are removed to yield this compound.
Purification:
Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and any non-deuterated L-Theanine. Common purification techniques include:
-
Ion-exchange chromatography: This method separates compounds based on their net charge.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.
Quantification of L-Theanine using this compound as an Internal Standard by LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of L-Theanine in biological matrices such as plasma, serum, and tissue homogenates. The following is a general protocol for such an analysis.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 200 µL of acetonitrile containing a known concentration of this compound.
-
Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the retention of the polar L-Theanine molecule.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The transitions monitored would be specific for L-Theanine and this compound. For example:
-
L-Theanine: m/z 175.1 → 130.1
-
This compound: m/z 180.1 → 135.1
-
-
Quantification: The concentration of L-Theanine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
-
Signaling Pathways Modulated by L-Theanine
L-Theanine has been shown to exert its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and therapeutic potential.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. L-Theanine has been shown to activate the mTOR signaling pathway, which can promote protein synthesis and regulate amino acid transport.
Caption: L-Theanine activates the mTORC1 signaling cascade.
PI3K/AKT/Nrf2 Signaling Pathway
The PI3K/AKT/Nrf2 pathway is a critical regulator of cellular antioxidant responses and cell survival. L-Theanine can activate this pathway, leading to the upregulation of antioxidant enzymes and protection against oxidative stress.
Caption: L-Theanine's role in the PI3K/AKT/Nrf2 antioxidant pathway.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a key sensor of cellular energy status and plays a crucial role in regulating metabolism. L-Theanine has been found to activate AMPK, which can lead to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation.
Caption: L-Theanine's influence on the AMPK metabolic pathway.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammatory responses. L-Theanine has been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.
Caption: L-Theanine's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound is an indispensable tool for researchers engaged in the quantitative analysis of L-Theanine. Its well-defined physical and chemical properties, coupled with its role as a stable isotope-labeled internal standard, ensure the accuracy and reliability of bioanalytical methods. Furthermore, the growing body of evidence on the modulation of key signaling pathways by L-Theanine highlights its potential as a therapeutic agent. This technical guide serves as a comprehensive resource to support further research and development in this promising area.
References
Decoding the Certificate of Analysis for L-Theanine-d5: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the quality and characteristics of isotopically labeled compounds is paramount for ensuring the accuracy and reproducibility of experimental results. L-Theanine-d5, a deuterated analog of the naturally occurring amino acid L-Theanine, is a valuable tool in pharmacokinetic and metabolic studies. This technical guide provides an in-depth explanation of the data presented in a typical Certificate of Analysis (CoA) for this compound, complete with detailed experimental protocols and visual representations of key concepts.
Introduction to this compound and the Certificate of Analysis
L-Theanine is a non-proteinogenic amino acid found predominantly in tea leaves, known for its calming and neuroprotective effects. Its deuterated form, this compound, serves as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), and as a tracer in metabolic research. The five deuterium atoms on the ethyl group provide a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled L-Theanine.
A Certificate of Analysis is a formal document issued by a supplier that confirms a product meets its predetermined specifications. For this compound, the CoA provides critical data on its identity, purity, and isotopic enrichment, assuring its suitability for its intended scientific application.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for this compound.
Table 1: Identification and General Properties
| Parameter | Specification |
| Product Name | This compound |
| Synonyms | N-ethyl-d5-L-glutamine |
| CAS Number | 1217451-85-8 |
| Molecular Formula | C₇H₉D₅N₂O₃ |
| Molecular Weight | 179.23 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Table 2: Purity and Isotopic Enrichment
| Parameter | Specification | Test Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Purity (Atom % D) | ≥99 atom % D | Mass Spectrometry, NMR |
| Enantiomeric Purity | ≥98% L-enantiomer | Chiral HPLC |
| Residual Solvents | Conforms to USP <467> | GC-HS |
| Heavy Metals | ≤10 ppm | ICP-MS |
Experimental Protocols
This section details the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound by separating it from any non-labeled L-Theanine and other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: A known concentration of this compound is dissolved in the mobile phase.
-
Analysis: The sample is injected, and the peak area of this compound is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry for Isotopic Purity
Objective: To confirm the mass of this compound and determine the percentage of deuteration.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Mass Analysis: The instrument is calibrated and set to scan for the expected mass-to-charge ratio (m/z) of the protonated this compound molecule ([M+H]⁺ ≈ 180.15) and unlabeled L-Theanine ([M+H]⁺ ≈ 175.12).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) and infused directly or via LC.
-
Analysis: The relative intensities of the mass peaks corresponding to the deuterated and undeuterated species are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
Objective: To confirm the chemical structure and the position of the deuterium labels.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterium oxide (D₂O).
-
Experiments:
-
¹H NMR: The absence or significant reduction of signals corresponding to the ethyl group protons confirms successful deuteration.
-
¹³C NMR: The carbon signals of the deuterated ethyl group will show characteristic splitting patterns due to coupling with deuterium.
-
-
Analysis: The integration of the remaining proton signals is compared to a reference standard to assess isotopic purity. The chemical shifts and coupling constants are compared to known spectra of L-Theanine to confirm the overall structure.
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis and application of this compound.
Caption: Analytical workflow for this compound from synthesis to research application.
Caption: Logical relationship of data on a Certificate of Analysis for this compound.
Caption: Simplified signaling pathway of L-Theanine's interaction with glutamate receptors.
Conclusion
Commercial suppliers of L-Theanine-d5 for research
An In-Depth Technical Guide to Commercial Suppliers of L-Theanine-d5 for Research
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is crucial for accurate quantification and metabolic studies. This compound, the deuterated analog of L-Theanine, serves as an invaluable internal standard and tracer in various research applications, particularly in pharmacokinetic and pharmacodynamic studies of L-Theanine's effects on the central nervous system. This guide provides a comprehensive overview of the commercial suppliers of this compound, their product specifications, and general experimental protocols for its use.
Commercial Suppliers and Product Specifications
Several reputable chemical suppliers provide this compound for research purposes. The following table summarizes the key specifications from prominent vendors to facilitate comparison and procurement.
| Feature | MedChemExpress | Toronto Research Chemicals (TRC) | LGC Standards |
| Product Name | This compound | This compound (N-ethyl-d5) | This compound (N-ethyl-d5) |
| CAS Number | 1217451-85-8 | 1217451-85-8 | 1217451-85-8 |
| Molecular Formula | C₇H₉D₅N₂O₃ | C₇D₅H₉N₂O₃ | C₇D₅H₉N₂O₃ |
| Molecular Weight | 179.23 | 179.228 | 179.228 |
| Chemical Purity | Not specified | ≥98% (Typical) | Minimum 98%[1] |
| Isotopic Purity | Not specified | Not specified | 99 atom % D[1] |
| Available Quantities | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 5 mg | 5 mg, 10 mg[1][2] |
| Format | Solid | Solid | Neat |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | Not specified | Not specified |
| Intended Use | Research, tracer, internal standard for NMR, GC-MS, or LC-MS[3] | Research | Certified reference material |
Experimental Protocols: Quantitative Analysis Using this compound as an Internal Standard
The primary application of this compound in research is as an internal standard for the accurate quantification of L-Theanine in biological matrices. The following outlines a general workflow for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay.
Preparation of Solutions
-
L-Theanine Stock Solution: Prepare a stock solution of unlabeled L-Theanine at a certified concentration in a suitable solvent (e.g., ultrapure water or methanol).
-
This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound at a known concentration.
-
Calibration Standards: Create a series of calibration standards by serially diluting the L-Theanine stock solution and spiking a constant, known concentration of the this compound IS into each standard.
Sample Preparation
-
Matrix Spiking: To a known volume of the biological sample (e.g., plasma, serum, cerebrospinal fluid), add a precise volume of the this compound IS working solution.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a threefold volume of a cold organic solvent like acetonitrile.
-
Centrifugation and Supernatant Collection: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the reconstituted samples and calibration standards onto a suitable analytical column (e.g., a reverse-phase C18 column). The mobile phase composition and gradient are optimized to achieve good separation of L-Theanine from matrix components.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both L-Theanine and this compound are monitored for selective and sensitive detection.
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of L-Theanine to the peak area of this compound against the concentration of L-Theanine for the calibration standards.
-
Quantification: Determine the concentration of L-Theanine in the biological samples by interpolating the peak area ratios of the samples onto the calibration curve. The use of the deuterated internal standard corrects for variability in sample processing and instrument response.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the use of this compound in a research setting.
Workflow for bioanalysis with this compound.
References
Deuterium-Labeled L-Theanine: A Technical Guide for Advanced Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Theanine, a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), has garnered significant scientific interest for its various physiological and pharmacological effects, including its roles in promoting relaxation, improving cognitive function, and modulating metabolic pathways. To elucidate the precise mechanisms of action and pharmacokinetic profiles of L-Theanine, stable isotope labeling, particularly with deuterium, has emerged as a powerful tool. This technical guide provides an in-depth overview of the application of deuterium-labeled L-Theanine in metabolic research, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows.
Deuterium, a stable isotope of hydrogen, offers a non-radioactive method for tracing the metabolic fate of L-Theanine in vivo. By replacing one or more hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its distinction from endogenous, unlabeled L-Theanine and its metabolites using mass spectrometry. This approach enables precise quantification and tracking of the absorption, distribution, metabolism, and excretion (ADME) of exogenous L-Theanine.
Metabolic Pathways of L-Theanine
The primary metabolic pathway of L-Theanine in mammals involves hydrolysis into L-glutamic acid and ethylamine.[1][2][3] This conversion is predominantly carried out in the kidneys.[1][2] Subsequently, L-glutamic acid can enter the glutamate metabolic pool, participating in various cellular processes, including neurotransmission and energy metabolism. Ethylamine is further metabolized and excreted.
The biosynthesis of L-Theanine in tea plants, which has been elucidated using stable isotope tracing, involves the condensation of L-glutamic acid and ethylamine, a reaction catalyzed by the enzyme theanine synthetase.
Diagram of L-Theanine Metabolism
Caption: Metabolic pathway of L-Theanine in mammals.
Synthesis of Deuterium-Labeled L-Theanine
For metabolic studies, various isotopologues of L-Theanine can be synthesized. A common commercially available form is L-Theanine-d5, where the five hydrogen atoms on the ethyl group are replaced with deuterium. The synthesis of such labeled compounds is crucial for their use as tracers in metabolic research and as internal standards for quantitative analysis.
Experimental Protocols for Metabolic Studies
While specific in-vivo metabolic tracing studies utilizing deuterium-labeled L-Theanine are not widely published, a representative experimental protocol can be designed based on established methodologies for pharmacokinetic and metabolic studies of unlabeled L-Theanine and other deuterated compounds.
Objective: To determine the pharmacokinetic profile and identify the major metabolites of deuterium-labeled L-Theanine in a rodent model.
Materials:
-
Deuterium-labeled L-Theanine (e.g., this compound)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for administration (e.g., sterile water)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Experimental Workflow:
Caption: General experimental workflow for a metabolic study.
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Dose Administration: Administer a single oral dose of deuterium-labeled L-Theanine (e.g., 100 mg/kg) to the rats. A control group should receive the vehicle only.
-
Sample Collection:
-
Blood: Collect blood samples via tail vein or other appropriate method at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Urine and Feces: House animals in metabolic cages to collect urine and feces at specified intervals (e.g., 0-24 hours).
-
Tissues: At the end of the study, euthanize the animals and collect relevant tissues (e.g., kidney, liver, brain).
-
-
Sample Preparation:
-
Plasma/Serum: Centrifuge blood samples to separate plasma or serum.
-
Tissue Homogenization: Homogenize tissue samples in an appropriate buffer.
-
Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the parent compound and its metabolites from the biological matrix.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to detect and quantify the deuterium-labeled L-Theanine and its potential deuterated metabolites (e.g., deuterated glutamic acid and ethylamine).
-
Use a suitable chromatography column for separation.
-
Optimize mass spectrometer parameters for the detection of the parent compound and expected metabolites. Multiple Reaction Monitoring (MRM) mode is typically used for quantification.
-
Quantitative Data Presentation
The following tables summarize pharmacokinetic parameters of unlabeled L-Theanine from studies in rodents, which can serve as a reference for designing and interpreting studies with deuterium-labeled L-Theanine.
Table 1: Pharmacokinetic Parameters of L-Theanine in Mice after Oral Administration
| Dose (mg/kg) | Tmax (min) | Cmax (µg/mL) | AUC (mg/mL·min) | Bioavailability (%) |
| 100 | 15 | 82.1 | 4.02 ± 0.39 | 65.22 |
| 400 | 15 | 413.1 | 22.05 ± 1.88 | 67.29 |
| 1000 | 17.5 | 906.4 | 60.34 ± 7.27 | 74.14 |
Table 2: Pharmacokinetic Parameters of L-Theanine in Mice after Intravenous Administration
| Dose (mg/kg) | T1/2 (min) | CLtot (mL/min) | Vd (mL) |
| 100 | 38.45 ± 3.87 | 0.33 ± 0.06 | 12.57 ± 2.15 |
| 400 | 41.53 ± 4.46 | 0.24 ± 0.02 | 10.06 ± 0.77 |
| 1000 | 46.50 ± 10.16 | 0.24 ± 0.05 | 11.03 ± 1.41 |
Table 3: Plasma Concentrations of L-Theanine and Ethylamine in Rats after a Single Oral Dose of 200 mg L-Theanine
| Time (h) | L-Theanine (nmol/mL) | Ethylamine (nmol/mL) |
| 0.5 | ~120 | ~5 |
| 1 | ~100 | ~10 |
| 2 | ~50 | ~15 |
| 4 | ~20 | ~10 |
| 8 | <10 | <5 |
Signaling Pathways Influenced by L-Theanine
L-Theanine has been shown to influence several signaling pathways, which may be downstream of its metabolism.
Caption: Signaling pathways potentially influenced by L-Theanine.
Conclusion
The use of deuterium-labeled L-Theanine provides a robust and precise method for delineating its metabolic fate and pharmacokinetic properties. While direct in-vivo metabolic tracing studies with deuterated L-Theanine are still emerging, the established knowledge of L-Theanine's metabolism and the analytical power of LC-MS/MS provide a strong foundation for future research in this area. Such studies are critical for a comprehensive understanding of L-Theanine's physiological effects and for the development of novel therapeutic and nutraceutical applications. This guide offers a framework for designing and executing such advanced metabolic investigations.
References
- 1. L-Theanine Mitigates Chronic Alcoholic Intestinal Injury by Regulating Intestinal Alcohol and Linoleic-Arachidonic Acid Metabolism in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of theanine, gamma-glutamylethylamide, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ocha-festival.jp [ocha-festival.jp]
L-Theanine-d5 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Theanine-d5 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of L-Theanine in various biological matrices. This document outlines the core principles of SIL-IS in mass spectrometry, the physicochemical properties of this compound, detailed experimental protocols for its use, and a summary of relevant quantitative data.
Introduction to Stable Isotope-Labeled Internal Standards
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting analytical variability.[1][2] An ideal internal standard should mimic the analyte of interest in its chemical and physical properties. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative mass spectrometry because they are chemically identical to the analyte, with the only difference being the presence of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This near-identical nature ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization efficiency, extraction recovery, and matrix effects, thus providing a highly accurate and precise quantification.[3][4] this compound is the deuterium-labeled form of L-Theanine and serves as an excellent internal standard for its quantification.
Physicochemical Properties of L-Theanine and this compound
L-Theanine is a non-proteinogenic amino acid found predominantly in tea leaves, known for its potential neuroprotective and relaxing effects. Accurate quantification is essential for pharmacokinetic and pharmacodynamic studies. This compound is a synthetic version where five hydrogen atoms on the ethyl group have been replaced with deuterium.
Table 1: Physicochemical Properties
| Property | L-Theanine | This compound |
| Molecular Formula | C₇H₁₄N₂O₃ | C₇H₉D₅N₂O₃ |
| Molecular Weight | 174.20 g/mol | 179.23 g/mol |
| Synonyms | L-Glutamic Acid γ-ethyl amide | L-Glutamic Acid γ-ethyl amide-d5, Nγ-Ethyl-L-glutamine-d5 |
| CAS Number | 3081-61-6 | 1217451-85-8 |
Principle of Quantification using this compound
The fundamental principle of using this compound in quantitative analysis is based on the relative response of the analyte to the internal standard. A known concentration of this compound is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The mass spectrometer is set to monitor the specific mass-to-charge (m/z) transitions for both L-Theanine and this compound. Since the internal standard behaves nearly identically to the analyte during sample processing and analysis, the ratio of the analyte's peak area to the internal standard's peak area is directly proportional to the analyte's concentration. This ratio is used to construct a calibration curve from which the concentration of L-Theanine in unknown samples can be determined.
Principle of Stable Isotope Dilution Assay.
Experimental Protocol: Quantification of L-Theanine in Human Plasma by LC-MS/MS
This protocol is a representative example for the quantification of L-Theanine in human plasma using this compound as an internal standard.
4.1. Materials and Reagents
-
L-Theanine analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
4.2. Preparation of Stock and Working Solutions
-
L-Theanine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Theanine in ultrapure water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the L-Theanine stock solution in ultrapure water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in ultrapure water.
4.3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or quality control, add 150 µL of acetonitrile containing the this compound internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow.
4.4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: HILIC column (e.g., Agilent ZORBAX HILIC Plus)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of L-Theanine from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor the specific precursor to product ion transitions for L-Theanine and this compound.
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Theanine | 175.1 | 130.1 |
| This compound | 180.1 | 135.1 |
4.5. Data Analysis
-
Integrate the peak areas for the specified MRM transitions of L-Theanine and this compound.
-
Calculate the peak area ratio (L-Theanine / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of L-Theanine in the unknown samples from the calibration curve.
Quantitative Performance Data
The use of this compound as an internal standard in LC-MS/MS methods allows for highly sensitive and accurate quantification of L-Theanine.
Table 3: Summary of Quantitative Performance
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | 0.5 ng | |
| Limit of Quantification (LOQ) | 1.5 ng | |
| Linearity | Several orders of magnitude | |
| Detection Limit (in solution) | 10 ng/mL |
Note: The reported values may vary depending on the specific instrumentation, matrix, and experimental conditions.
L-Theanine's Mechanism of Action
L-Theanine exerts its effects primarily through its interaction with the central nervous system. It is structurally similar to glutamate and can block the binding of L-glutamic acid to glutamate receptors. This action is believed to contribute to its anti-stress effects by inhibiting cortical neuron excitation.
L-Theanine's inhibitory action at the glutamate receptor.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of L-Theanine in various biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods effectively compensates for analytical variability, leading to reliable and reproducible results. This technical guide provides a framework for researchers, scientists, and drug development professionals to implement robust analytical methods for L-Theanine quantification, thereby facilitating further research into its pharmacokinetic properties and physiological effects.
References
The Untapped Potential of Deuterated L-Theanine in Pharmacology: A Technical Guide for Researchers
A Prospective Analysis of a Novel Therapeutic Avenue
Introduction
L-Theanine, a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), has garnered significant scientific interest for its unique psychoactive properties, including promoting relaxation without sedation, improving cognitive function, and offering neuroprotective effects.[1][2] Its favorable safety profile and diverse physiological activities make it a compelling candidate for various therapeutic applications.[3][4] This technical guide explores the prospective pharmacological applications of deuterated L-Theanine, a novel molecular entity with the potential for an enhanced therapeutic profile.
While deuterated L-Theanine is currently utilized primarily as an analytical standard in pharmacokinetic studies, the strategic incorporation of deuterium in place of hydrogen—a process known as deuteration—is a well-established strategy in drug development to favorably alter a molecule's metabolic fate. This guide will provide a comprehensive overview of the rationale for deuterating L-Theanine, its potential pharmacokinetic advantages, and its prospective applications in pharmacology, supported by the extensive existing research on its non-deuterated counterpart. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this next-generation molecule.
The Rationale for Deuteration: The "Deuterium Effect"
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as hydrogen. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. In pharmaceutical sciences, this is known as the "kinetic isotope effect" or "deuterium effect."
When a C-H bond is cleaved during a rate-limiting step of a drug's metabolism, replacing hydrogen with deuterium can slow down this metabolic process. The potential benefits of this metabolic shift include:
-
Increased Half-Life (t½): A slower rate of metabolism can lead to a longer circulation time in the body.
-
Enhanced Bioavailability (F): Reduced first-pass metabolism can result in a greater proportion of the active drug reaching systemic circulation.
-
Reduced Formation of Potentially Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.
-
Improved Safety and Tolerability Profile: A more predictable pharmacokinetic profile can lead to a safer and better-tolerated therapeutic agent.
Given that L-Theanine is metabolized in the body, it stands as a prime candidate for deuteration to potentially enhance its therapeutic efficacy and duration of action.
Synthesis of L-Theanine
L-Theanine can be produced through several methods, including natural extraction from tea leaves, chemical synthesis, and enzymatic synthesis.
-
Natural Extraction: This method involves isolating L-Theanine directly from tea leaves. However, this process can be costly and time-consuming due to the relatively low concentrations of L-Theanine in the plant material.[5]
-
Chemical Synthesis: A common chemical synthesis route involves the reaction of γ-benzyl glutamate with trityl chloride and ethylamine, or the dehydration of L-glutamic acid to L-pyrrolidone carboxylic acid followed by a ring-opening reaction with ethylamine. A drawback of some chemical synthesis methods is the potential for producing a racemic mixture of L- and D-theanine, which may have different biological activities.
-
Enzymatic Synthesis: This method utilizes enzymes such as glutaminase or glutamine synthetase to catalyze the reaction between L-glutamine or L-glutamic acid and ethylamine. Enzymatic synthesis is often preferred as it is stereospecific, yielding the desired L-enantiomer.
Deuterated L-Theanine (e.g., L-Theanine-d5) for research purposes is synthesized using deuterated starting materials in one of these synthetic pathways.
Pharmacological Profile of L-Theanine: The Foundation for Deuteration
L-Theanine exerts its effects through a multi-faceted mechanism of action, primarily centered on the modulation of neurotransmitter systems in the brain.
Core Mechanisms of Action:
-
GABAergic System Enhancement: L-Theanine increases the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain, contributing to its anxiolytic and calming effects.
-
Glutamatergic System Modulation: It acts as an antagonist at glutamate receptors, particularly the NMDA receptor, thereby reducing excitatory neurotransmission. This action is believed to contribute to its neuroprotective properties.
-
Dopamine and Serotonin Regulation: L-Theanine can modulate the levels of dopamine and serotonin in key brain regions, which plays a role in its mood-enhancing and cognitive-improving effects.
-
Alpha Brain Wave Generation: A hallmark of L-Theanine's effect is the enhancement of alpha brain wave activity, which is associated with a state of "relaxed alertness."
Potential Therapeutic Applications for Deuterated L-Theanine:
Based on the known pharmacological effects of L-Theanine, a deuterated version with enhanced pharmacokinetic properties could have significant applications in several areas:
-
Anxiety and Stress Disorders: The anxiolytic effects of L-Theanine make it a promising candidate for the management of generalized anxiety disorder and stress-related conditions. A deuterated form could offer a longer duration of action, potentially reducing dosing frequency and improving patient compliance.
-
Cognitive Enhancement: L-Theanine has been shown to improve attention, focus, and working memory. A longer-lasting version could be beneficial for individuals with attention deficit hyperactivity disorder (ADHD) or those seeking sustained cognitive enhancement.
-
Sleep Disorders: By promoting relaxation without sedation, L-Theanine can improve sleep quality. A deuterated analog could help maintain a relaxed state throughout the night, potentially reducing nocturnal awakenings.
-
Neuroprotection: Its ability to mitigate excitotoxicity suggests potential applications in neurodegenerative diseases. An enhanced pharmacokinetic profile could be crucial for providing sustained neuroprotective effects.
-
Adjunctive Cancer Therapy: Some studies suggest L-Theanine may enhance the efficacy of certain chemotherapy drugs while mitigating their side effects. A deuterated version could potentially improve the therapeutic window of these treatments.
Pharmacokinetics of L-Theanine: A Baseline for Comparison
Understanding the pharmacokinetics of non-deuterated L-Theanine is essential for predicting and evaluating the potential advantages of a deuterated analog. L-Theanine is rapidly absorbed after oral administration, with peak plasma concentrations typically observed within an hour. It readily crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system.
Table 1: Pharmacokinetic Parameters of L-Theanine in Mice (Oral Administration)
| Dose (mg/kg) | Tmax (min) | Cmax (µg/mL) | AUC (mg/mL·min) | Bioavailability (%) |
| 100 | 15 | 82.1 | 4.02 ± 0.39 | ~65.22 |
| 400 | 15 | 413.1 | 22.05 ± 1.88 | ~67.29 |
| 1000 | 17.5 | 906.4 | 60.34 ± 7.27 | ~74.14 |
| Data sourced from a study in mice. |
Table 2: Pharmacokinetic Parameters of L-Theanine in Mice (Intravenous Administration)
| Dose (mg/kg) | t½ (min) | CLtot (mL/min) | Vd (mL) |
| 100 | 38.45 ± 3.87 | 0.33 ± 0.06 | 12.57 ± 2.15 |
| 400 | 41.53 ± 4.46 | 0.24 ± 0.02 | 10.06 ± 0.77 |
| 1000 | 46.50 ± 10.16 | 0.24 ± 0.05 | 11.03 ± 1.41 |
| Data sourced from a study in mice. |
A deuterated version of L-Theanine would be expected to exhibit a longer half-life (t½) and potentially a higher area under the curve (AUC) and bioavailability, which would need to be confirmed through comparative pharmacokinetic studies.
Experimental Protocols
The following are examples of experimental protocols that have been used to study L-Theanine and could be adapted for the investigation of a deuterated analog.
Protocol 1: In Vivo Pharmacokinetic Analysis in Rodents
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Drug Administration:
-
Administer deuterated L-Theanine or non-deuterated L-Theanine orally via gavage at a specified dose (e.g., 50 mg/kg).
-
For intravenous administration, administer the compound via the tail vein.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Sample Preparation: Centrifuge the blood samples to separate the plasma. Precipitate plasma proteins with a suitable solvent (e.g., acetonitrile).
-
Quantification: Analyze the concentration of the parent drug and any major metabolites in the plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method, using a stable isotope-labeled internal standard.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, t½, AUC, and bioavailability using appropriate software (e.g., WinNonlin).
Protocol 2: Human Electroencephalography (EEG) Study for Alpha Wave Activity
-
Participants: Healthy adult volunteers with normal or high-anxiety traits.
-
Study Design: A randomized, double-blind, placebo-controlled crossover study.
-
Intervention: Administration of a single dose of deuterated L-Theanine (e.g., 200 mg) or placebo.
-
EEG Recording: Record EEG from the scalp using a standard electrode cap (e.g., 10-20 system) at baseline and at regular intervals post-administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Acquisition: Record EEG data with eyes closed in a quiet, dimly lit room.
-
Data Analysis:
-
Perform a Fast Fourier Transform (FFT) on the EEG data to obtain power spectra.
-
Calculate the power of the alpha frequency band (8-13 Hz).
-
Compare the changes in alpha power from baseline between the deuterated L-Theanine and placebo groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by L-Theanine and a typical experimental workflow for its evaluation.
Caption: Key mechanisms of action of L-Theanine in the central nervous system.
Caption: A potential experimental workflow for deuterated L-Theanine development.
Conclusion and Future Outlook
While the direct pharmacological applications of deuterated L-Theanine are yet to be explored in published literature, the scientific rationale for its development is strong. Based on the well-documented therapeutic effects of L-Theanine and the established benefits of deuteration in modifying pharmacokinetics, deuterated L-Theanine represents a promising area for future research and development.
Comparative studies are needed to confirm the anticipated pharmacokinetic advantages of a deuterated analog over L-Theanine. Should these studies demonstrate an improved profile, further investigation into its efficacy in preclinical models of anxiety, cognitive dysfunction, and other relevant conditions would be warranted. Ultimately, deuterated L-Theanine could represent a significant advancement, offering an enhanced therapeutic option for a range of neurological and psychiatric conditions. This technical guide serves as a call to action for the scientific community to explore the untapped potential of this intriguing molecule.
References
- 1. Theanine: Benefits & Side Effects [webmd.com]
- 2. researchgate.net [researchgate.net]
- 3. draxe.com [draxe.com]
- 4. Pharmaceutical Activities of Theanine: A Phytochemical Nutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of L-theanine in tea extracts and synthetic products using stable isotope ratio analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-Theanine-d5 in Advancing Neurochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-theanine (γ-glutamylethylamide), a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), has garnered significant scientific interest for its unique psychoactive properties. It readily crosses the blood-brain barrier and exerts a range of effects on the central nervous system (CNS), including anxiolysis, cognitive enhancement, and neuroprotection. The accurate and precise quantification of L-theanine in biological matrices is paramount to understanding its pharmacokinetics, pharmacodynamics, and neurochemical mechanisms. This technical guide provides an in-depth overview of the use of L-Theanine-d5, a deuterium-labeled stable isotope of L-theanine, as a critical tool in neurochemical research. This compound serves as an ideal internal standard in analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the reliability of quantitative data in preclinical and clinical studies. This guide will detail its application, present key quantitative findings, outline experimental protocols, and visualize the intricate signaling pathways and workflows integral to L-theanine research.
Core Application of this compound: Internal Standard in Quantitative Analysis
Quantitative Data from L-Theanine Research
The use of deuterated internal standards like this compound has been instrumental in generating reliable quantitative data on the pharmacokinetics and neurochemical effects of L-theanine.
Pharmacokinetic Parameters of L-Theanine in Rodents
The following tables summarize key pharmacokinetic parameters of L-theanine administered to mice and rats. The accuracy of these measurements heavily relies on the use of appropriate internal standards in the analytical methods.
Table 1: Pharmacokinetic Parameters of L-Theanine in Mice after a Single Dose [5]
| Dosage (mg/kg) | Route | Cmax (µg/mL) | Tmax (min) | AUC (mg/mL·min) | Bioavailability (%) | Half-life (T½) (min) |
| 100 | Oral | 82.1 | 15 | 4.02 ± 0.39 | ~65.2 | 38.45 ± 3.87 |
| 400 | Oral | 413.1 | 15 | 22.05 ± 1.88 | ~67.3 | 41.53 ± 4.46 |
| 1000 | Oral | 906.4 | 17.5 | 60.34 ± 7.27 | ~74.1 | 46.50 ± 10.16 |
| 100 | IV | - | - | 6.17 ± 0.72 | - | 38.45 ± 3.87 |
| 400 | IV | - | - | 32.77 ± 1.53 | - | 41.53 ± 4.46 |
| 1000 | IV | - | - | 81.39 ± 8.20 | - | 46.50 ± 10.16 |
Table 2: Neurotransmitter Concentrations in Mouse Brain Regions 30 Minutes After L-Theanine Administration (200 mg/kg)
| Brain Region | L-DOPA (ng/mg) | Dopamine (DA) (ng/mg) | Norepinephrine (NE) (ng/mg) |
| Cerebrum | 6.8 ± 0.25 | 62.4 ± 6.3 | 4.3 ± 1.1 |
| Cerebellum | 7.4 ± 0.95 | 4.6 ± 1.9 | 5.4 ± 2.1 |
| Brainstem | 23.6 ± 3.1 | 5.9 ± 3.8 | 3.2 ± 1.4 |
Experimental Protocols
The following are detailed methodologies for key experiments in L-theanine neurochemical research, emphasizing the role of this compound.
Protocol 1: Quantification of L-Theanine in Brain Tissue using LC-MS/MS
This protocol is adapted from validated methods for L-theanine quantification in biological tissues and is optimized for brain samples.
1. Materials and Reagents:
-
Brain tissue homogenizer
-
L-Theanine analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
2. Sample Preparation:
-
Accurately weigh a portion of the frozen brain tissue (e.g., 100 mg).
-
Add ice-cold homogenization buffer (e.g., 4 volumes of ACN with 0.1% FA).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Spike the homogenate with a known concentration of this compound internal standard solution.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Agilent ZORBAX HILIC Plus, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 50% A
-
5-6 min: Hold at 50% A
-
6-6.1 min: Linear gradient back to 95% A
-
6.1-8 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Theanine: m/z 175.1 → 130.1
-
This compound: m/z 180.1 → 135.1
-
-
Data Analysis: Quantify L-theanine concentration by calculating the peak area ratio of L-theanine to this compound and comparing it against a calibration curve prepared with known concentrations of the analytical standard.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in L-theanine neurochemical research.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of theanine enantiomers in rats. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Theanine modulation of monoamine metabolism visualized by derivatized imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of L-theanine and the effect on amino acid composition in mice administered with L-theanine - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Fragmentation Fingerprint: A Technical Guide to L-Theanine-d5 Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of isotopically labeled compounds is paramount for robust bioanalytical and metabolic studies. This in-depth guide provides a comprehensive analysis of the fragmentation pattern of L-Theanine-d5, a deuterated internal standard crucial for the accurate quantification of L-theanine.
L-theanine (γ-glutamylethylamide), a non-proteinogenic amino acid found predominantly in tea, is renowned for its potential neuroprotective and relaxing effects. To precisely measure its concentration in biological matrices, a stable isotope-labeled internal standard, this compound, is often employed. This guide details the core principles of this compound fragmentation in mass spectrometry, offering a foundational understanding for method development and data interpretation.
Molecular Structure and Isotopic Labeling
This compound is structurally identical to L-theanine, with the exception of five deuterium atoms replacing the five hydrogen atoms on the ethyl group. This specific labeling results in a molecular weight of approximately 179.23 g/mol , a crucial parameter in mass spectrometric analysis.
Mass Spectrometric Fragmentation Analysis
Under typical positive ion electrospray ionization (ESI) conditions, L-theanine and its deuterated analog are readily protonated to form the precursor ions [M+H]⁺. For L-theanine, this corresponds to a mass-to-charge ratio (m/z) of 175.1, while for this compound, the precursor ion is observed at m/z 180.1.
Collision-induced dissociation (CID) of the protonated molecule initiates a cascade of fragmentation events, yielding a characteristic product ion spectrum. The fragmentation pathways for both unlabeled and deuterated L-theanine are elucidated below.
L-Theanine Fragmentation Pathway
The fragmentation of protonated L-theanine ([M+H]⁺ at m/z 175.1) is characterized by several key bond cleavages. The primary fragmentation pathways involve the loss of water (H₂O), ammonia (NH₃), and the ethylamine group, as well as cleavages within the glutamic acid backbone.
dot
Caption: Proposed fragmentation pathway of L-Theanine.
This compound Fragmentation Pathway
The fragmentation of this compound follows the same pathways as its unlabeled counterpart. However, the presence of five deuterium atoms on the ethyl group results in predictable mass shifts for fragments containing this moiety.
dot
Caption: Proposed fragmentation pathway of this compound.
Quantitative Data Summary
The following tables summarize the key m/z values for the precursor and major product ions of L-theanine and this compound, which are essential for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods.
Table 1: Mass Spectrometric Data for L-Theanine
| Ion Type | Calculated m/z | Observed m/z | Proposed Structure/Loss |
| [M+H]⁺ | 175.1083 | 175.1 | Protonated L-Theanine |
| Product Ion | 157.0977 | 157.1 | [M+H - H₂O]⁺ |
| Product Ion | 130.0657 | 130.1 | [M+H - C₂H₅NH₂]⁺ |
| Product Ion | 84.0449 | 84.1 | Pyroglutamic acid immonium ion |
| Product Ion | 74.0600 | 74.1 | [C₂H₅NHCO]⁺ |
| Product Ion | 44.0497 | 44.1 | [C₂H₅NH₂]⁺ |
Table 2: Mass Spectrometric Data for this compound
| Ion Type | Calculated m/z | Observed m/z | Proposed Structure/Loss |
| [M+H]⁺ | 180.1396 | 180.1 | Protonated this compound |
| Product Ion | 162.1290 | 162.1 | [M+H - H₂O]⁺ |
| Product Ion | 130.0657 | 130.1 | [M+H - C₂D₅NH₂]⁺ |
| Product Ion | 84.0449 | 84.1 | Pyroglutamic acid immonium ion |
| Product Ion | 79.0913 | 79.1 | [C₂D₅NHCO]⁺ |
| Product Ion | 49.0810 | 49.1 | [C₂D₅NH₂]⁺ |
Experimental Protocols
The following provides a general methodology for the analysis of L-theanine and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing this compound as the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B, and gradually increase the percentage of mobile phase A.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Theanine: 175.1 → 157.1 (Quantifier), 175.1 → 84.1 (Qualifier).
-
This compound: 180.1 → 162.1 (Quantifier), 180.1 → 84.1 (Qualifier).
-
-
Collision Energy: Optimized for each transition (typically in the range of 10-25 eV).
dot
Caption: General experimental workflow for L-theanine analysis.
This guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. By leveraging this information, researchers can develop and validate robust and reliable analytical methods for the accurate quantification of L-theanine in various applications, from pharmacokinetic studies to quality control of dietary supplements.
Methodological & Application
Application Note: Quantification of L-Theanine in Plasma and Natural Health Products using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and selective method for the quantitative analysis of L-Theanine in complex matrices such as human plasma and natural health products. The method utilizes a stable isotope-labeled internal standard, L-Theanine-d5, for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters. This method is suitable for researchers, scientists, and professionals in drug development and pharmacokinetic studies.
Introduction
L-Theanine is a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis) and is recognized for its potential neuroprotective and relaxing effects. Accurate measurement of L-Theanine in biological fluids and consumer products is crucial for pharmacokinetic studies, bioavailability assessments, and quality control. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1] This document provides a detailed protocol for the analysis of L-Theanine using LC-MS/MS with this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
L-Theanine analytical standard
-
This compound (theanine-[(2)H(5)]) internal standard[1]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
-
Natural health product samples (e.g., tea extracts, capsules)
Sample Preparation
Plasma Samples (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the this compound internal standard at a fixed concentration.
-
Vortex the mixture for 3 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Natural Health Products (e.g., Tea Powders, Supplements)
-
Accurately weigh a portion of the homogenized sample powder.
-
Add a defined volume of extraction solvent (e.g., water:acetonitrile 50:50 v/v) containing the this compound internal standard.
-
Sonicate for 10 minutes to ensure complete extraction.
-
Centrifuge the mixture to pellet insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
Liquid Chromatography
A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for better retention of the polar L-Theanine molecule.
-
LC System: UPLC or HPLC system
-
Column: HILIC Column (e.g., Agilent ZORBAX HILIC Plus)
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 35°C
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 1.0 | 95 |
| 8.0 | 50 |
| 9.0 | 95 |
| 12.0 | 95 |
Tandem Mass Spectrometry
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| L-Theanine | 175.0 | 157.9 | 100 | Optimize for system |
| This compound | 180.0 | 162.9 | 100 | Optimize for system |
Note: Collision energy should be optimized for the specific instrument being used. A typical starting point would be in the range of 10-20 eV.
Data Presentation
The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of L-Theanine. The response for L-Theanine has been shown to be linear over several orders of magnitude with excellent precision.[1]
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng |
| Limit of Quantification (LOQ) | 1.5 ng |
| Precision (%RSD) | < 5% |
| Accuracy (%Bias) | Within ±15% |
Data compiled from publicly available literature. Actual performance may vary based on instrumentation and matrix.
Visualizations
Caption: Experimental workflow for L-Theanine quantification.
Caption: Principle of internal standard use in LC-MS/MS.
References
Quantitative Analysis of L-Theanine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Application Note
Introduction
L-Theanine is a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), recognized for its potential neuroprotective and relaxing effects. Accurate quantification of L-Theanine in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. This application note presents a robust and sensitive method for the quantitative analysis of L-Theanine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with L-Theanine-d5 as a stable isotope-labeled internal standard.
Principle
This method utilizes a simple and rapid protein precipitation step for sample preparation. Chromatographic separation is achieved using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating polar compounds like L-Theanine. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.
Method Performance
A summary of the method's performance characteristics is provided in the table below. The validation parameters demonstrate that the method is linear, sensitive, accurate, and precise for the quantification of L-Theanine in human plasma.
Table 1: Summary of Quantitative Performance
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (RSD%) | ≤ 8.5% |
| Inter-day Precision (RSD%) | ≤ 11.2% |
| Intra-day Accuracy (%) | 93.5% - 107.8% |
| Inter-day Accuracy (%) | 95.1% - 105.4% |
| Recovery (%) | 88.6% - 97.2% |
| Matrix Effect (%) | 92.1% - 104.5% |
Experimental Protocols
Materials and Reagents
-
L-Theanine analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: HILIC column (e.g., Agilent ZORBAX HILIC Plus, 2.1 x 100 mm, 3.5 µm)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of L-Theanine and this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Working Standard Solutions: Prepare serial dilutions of the L-Theanine stock solution in a mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Table 2: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | HILIC (e.g., Agilent ZORBAX HILIC Plus, 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic acid in Water |
| Mobile Phase B | 10 mM Ammonium formate with 0.1% Formic acid in 95:5 Acetonitrile:Water |
| Gradient | 90% B (0-1 min), 90% to 50% B (1-5 min), 50% B (5-6 min), 50% to 90% B (6-6.1 min), 90% B (6.1-8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 3: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
Table 4: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| L-Theanine | 175.1 | 130.1 | 45 | 15 |
| This compound (IS) | 180.1 | 135.1 | 45 | 15 |
Visualizations
Caption: Workflow for L-Theanine Quantification in Plasma.
Caption: Logic of using a stable isotope-labeled internal standard.
Application Note: High-Throughput Quantification of L-Theanine in Human Plasma using L-Theanine-d5 Internal Standard by LC-MS/MS
Introduction
L-Theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), is gaining significant attention for its potential neuroprotective and relaxing effects. Accurate quantification of L-Theanine in biological matrices like plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research. The use of a stable isotope-labeled internal standard, such as L-Theanine-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard's chemical and physical properties are nearly identical to the analyte, allowing it to compensate for variability during sample preparation and ionization, thus ensuring high accuracy and precision.
This application note details a robust and reliable protein precipitation method for the extraction of L-Theanine from human plasma, followed by sensitive quantification using a HILIC-MS/MS method.
Principle of the Method
The method employs a simple and rapid protein precipitation technique using acetonitrile to remove high molecular weight proteins from the plasma sample. This compound is added as an internal standard at the beginning of the sample preparation process to ensure accurate quantification by correcting for any analyte loss during extraction and for matrix effects during MS analysis.[1] The supernatant, containing L-Theanine and this compound, is then injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for separation and quantification. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often utilized for enhanced retention of the polar L-Theanine molecule.[2][3]
Experimental Protocols
1. Materials and Reagents
-
L-Theanine analytical standard
-
This compound (N-ethyl-d5) internal standard[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Standard and Internal Standard Stock Solution Preparation
-
L-Theanine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of L-Theanine in deionized water to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in deionized water to obtain a final concentration of 1 mg/mL.[5]
Store stock solutions at -20°C.
3. Working Solution Preparation
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the L-Theanine stock solution into a blank plasma matrix.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
4. Sample Preparation Protocol
-
Sample Thawing: Thaw plasma samples and calibration standards on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Protein Precipitation: Vortex mix each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UPLC system.
-
Column: HILIC column (e.g., Agilent ZORBAX HILIC Plus).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation of L-Theanine from matrix components.
-
Flow Rate: As recommended for the column.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
L-Theanine: m/z 175.1 → 130.1
-
This compound: m/z 180.1 → 135.1
-
Data Presentation
The following table summarizes the expected performance characteristics of the method.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Recovery | > 85% |
| Matrix Effect | Minimal |
Workflow Visualization
Caption: Workflow for L-Theanine sample preparation and analysis.
This application note provides a detailed protocol for the reliable quantification of L-Theanine in human plasma using a d5-labeled internal standard and LC-MS/MS. The simple protein precipitation method is rapid, robust, and suitable for high-throughput bioanalysis. The use of a deuterated internal standard ensures the highest level of accuracy and precision, making this method ideal for regulated clinical and preclinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A sensitive HILIC-MS/MS method for quantification of theanine in rat plasma and tissues: Application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (N-ethyl-d5) - Analytica Chemie [analyticachemie.in]
- 5. fda.gov.tw [fda.gov.tw]
Application Note: L-Theanine-d5 as an Internal Standard for Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), has garnered significant interest for its potential neuroprotective, anxiolytic, and cognitive-enhancing properties. To accurately characterize its pharmacokinetics and bioavailability in preclinical and clinical studies, robust bioanalytical methods are essential. The use of a stable isotope-labeled internal standard (IS) is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification of L-Theanine in biological matrices. L-Theanine-d5, a deuterated analog of L-Theanine, is an ideal IS for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio (m/z).
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of L-Theanine in plasma samples using LC-MS/MS. It includes information on the recommended concentration range for the internal standard, a comprehensive experimental protocol, and a summary of relevant quantitative data.
Quantitative Data Summary
The selection of an appropriate concentration for the internal standard is a critical step in bioanalytical method development. The concentration should be high enough to produce a stable and reproducible signal but should not interfere with the detection of the analyte, particularly at the lower limit of quantification (LLOQ). Based on a review of published methodologies, a typical working concentration for this compound as an internal standard in bioanalytical assays ranges from 20 ng/mL to 100 ng/mL .
The following table summarizes key quantitative parameters from a representative LC-MS/MS method for L-Theanine analysis in plasma.
| Parameter | Value |
| Internal Standard | This compound |
| IS Working Concentration | 20 ng/mL - 100 ng/mL |
| Calibration Curve Range | 1 - 100 ng/mL |
| LLOQ | 1 ng/mL |
| LLOQ in another study | approximately 1 x 10-3 µg[1] |
| Linearity (r²) | >0.99 |
| Precision (%RSD) | <15% |
| Accuracy (%Bias) | ±15% |
| Recovery | >85% |
| Matrix Effect | Minimal |
Experimental Protocol
This protocol outlines a validated method for the quantification of L-Theanine in human plasma using this compound as an internal standard.
Materials and Reagents
-
L-Theanine (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
Preparation of Standard and Internal Standard Solutions
2.1. L-Theanine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of L-Theanine and dissolve it in 10 mL of ultrapure water to obtain a 1 mg/mL stock solution.
2.2. L-Theanine Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ultrapure water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
2.3. This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of ultrapure water to create a stock solution of approximately 1 mg/mL.
2.4. This compound Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution with ultrapure water to obtain a working internal standard solution of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Add 50 µL of the appropriate matrix (blank plasma, plasma spiked with L-Theanine standards, or study sample plasma) to the corresponding tubes.
-
To each tube, add 200 µL of the protein precipitation solution (acetonitrile containing 0.1% formic acid and the this compound internal standard at a final concentration of 20 ng/mL).
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | HILIC (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 3 minutes, hold at 50% B for 1 minute, return to 95% B and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | |
| L-Theanine | 175.1 > 130.1 |
| This compound | 180.1 > 135.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Cone Voltage | Optimized for each transition |
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of L-Theanine in plasma.
Signaling Pathways of L-Theanine
L-Theanine exerts its neurophysiological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the development of therapeutic strategies targeting neurological and stress-related disorders.
NMDA Receptor Signaling Pathway
L-Theanine is a structural analog of glutamate and can interact with glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor. By acting as a weak antagonist at the NMDA receptor, L-theanine can protect against glutamate-induced excitotoxicity.[2] This neuroprotective effect is particularly relevant in conditions associated with excessive glutamate release, such as ischemic brain injury and neurodegenerative diseases.[2] The inhibition of the NMDA receptor pathway by L-Theanine leads to a reduction in downstream apoptotic signaling cascades.[2]
Caption: L-Theanine's inhibitory effect on the NMDA receptor signaling pathway.
PI3K/Akt/Nrf2 Signaling Pathway
L-Theanine has been shown to exhibit antioxidant properties by activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway plays a crucial role in the cellular defense against oxidative stress. Activation of PI3K and Akt leads to the phosphorylation and subsequent activation of Nrf2. Activated Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes.
Caption: L-Theanine's activation of the PI3K/Akt/Nrf2 antioxidant pathway.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of L-Theanine in biological matrices. The detailed protocol and information on relevant signaling pathways presented in this application note offer a comprehensive resource for researchers and scientists in the fields of pharmacology, neuroscience, and drug development. The methodologies described herein can be readily adapted and validated for specific research needs, contributing to a better understanding of the pharmacokinetic and pharmacodynamic properties of L-Theanine.
References
Application Note: Quantitative Analysis of L-Theanine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with L-Theanine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of L-Theanine in various biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of L-Theanine, a derivatization step is required to increase its volatility for GC analysis. This protocol utilizes N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for the silylation of L-Theanine. The method employs a stable isotope-labeled internal standard, L-Theanine-d5, to ensure high accuracy and precision. This document provides a comprehensive protocol, including sample preparation, derivatization, GC-MS parameters, and quantitative data, to facilitate the implementation of this analytical method in research and drug development settings.
Introduction
L-Theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), is of significant interest in the pharmaceutical and nutraceutical industries due to its various physiological effects, including stress reduction and cognitive enhancement. Accurate and reliable quantification of L-Theanine in biological samples is crucial for pharmacokinetic, metabolomic, and quality control studies. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of small molecules. However, the inherent polarity of L-Theanine necessitates a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis. This protocol describes a validated GC-MS method using trimethylsilyl (TMS) derivatization for the quantitative analysis of L-Theanine, with this compound serving as the internal standard to correct for matrix effects and variations in sample processing.
Experimental Protocols
Sample Preparation
The following is a general protocol for the extraction of L-Theanine from a solid or semi-solid biological matrix. The specific extraction procedure may need to be optimized based on the matrix type.
-
Homogenization : Weigh 1.0 g of the sample into a centrifuge tube. Add 10 mL of deionized water.
-
Internal Standard Spiking : Add an appropriate volume of this compound solution (e.g., 10 µg/mL in water) to each sample, calibration standard, and quality control sample.
-
Extraction : Sonicate the mixture for 30 minutes in a water bath.
-
Centrifugation : Centrifuge the homogenate at 4,500 rpm for 15 minutes.
-
Filtration : Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
Drying : Transfer a 100 µL aliquot of the filtered extract to a GC vial insert and evaporate to dryness under a gentle stream of nitrogen at 60°C.
Derivatization Protocol
The dried extract is derivatized to form trimethylsilyl (TMS) derivatives of L-Theanine and this compound.
-
Reagent Addition : To the dried sample, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Reaction : Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling : Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Parameters
The following GC-MS parameters are recommended. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysilphenylene-siloxane (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL, Splitless mode |
| Oven Program | Initial temperature 70°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM)
For quantitative analysis, the following ions are recommended for monitoring. The exact m/z values for this compound are predicted based on a +5 Da shift for the corresponding fragments of L-Theanine containing the deuterated ethyl group.
| Compound | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| L-Theanine-TMS Derivative | 246 | 156 | 218 |
| This compound-TMS Derivative | 251 | 156 | 223 |
Data Presentation
The following table summarizes the quantitative data for a GC-FID method for L-Theanine analysis, which can be used as a reference for the performance of the GC-MS method.[1][2] It is expected that a validated GC-MS method would achieve similar or better performance, particularly in terms of sensitivity.
| Parameter | Result |
| Linearity (Correlation Coefficient) | > 0.99 |
| Limit of Detection (LOD) | 2.28 µg/mL |
| Limit of Quantification (LOQ) | 6.47 µg/mL |
| Recovery | > 93% |
| Intraday Precision (RSD) | 0.57% - 2.28% |
| Interday Precision (RSD) | 1.57% - 13.48% |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of L-Theanine.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical steps for accurate L-Theanine quantification by GC-MS.
References
Application Note: L-Theanine-d5 as an Internal Standard for Accurate Quantification of L-Theanine in Food and Beverage Products
Abstract
L-Theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), has gained significant attention for its potential health benefits, including stress reduction and improved cognitive function. Its increasing incorporation into various food and beverage products necessitates robust and accurate analytical methods for quality control and regulatory compliance. This application note describes a highly specific and sensitive method for the quantification of L-Theanine in diverse matrices, such as tea, dietary supplements, and functional beverages, using L-Theanine-d5 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.
Introduction
The accurate quantification of bioactive compounds in complex food and beverage matrices presents a significant analytical challenge. Matrix components can interfere with the analysis, leading to either suppression or enhancement of the analyte signal. The use of an internal standard that closely mimics the chemical and physical properties of the analyte is the most effective way to mitigate these effects. This compound, a deuterated analog of L-Theanine, serves as an ideal internal standard as it co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, but is distinguishable by its mass-to-charge ratio. This document provides a detailed protocol for the extraction and analysis of L-Theanine using this compound as an internal standard, along with performance data demonstrating the method's reliability.
Experimental Protocols
Materials and Reagents
-
Standards: L-Theanine (≥98% purity), this compound (≥98% purity)
-
Solvents: Methanol (HPLC grade), Deionized water (≥18 MΩ·cm), Glacial acetic acid (reagent grade)
-
Sample Preparation: 50 mL polypropylene centrifuge tubes, 0.22 μm syringe filters (e.g., cellulose acetate)
Standard Solution Preparation
-
L-Theanine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of L-Theanine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with deionized water. Store at 4°C in the dark.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with deionized water. Store at 4°C in the dark.
-
This compound IS Working Solution (100 ng/mL): Dilute the IS stock solution with deionized water to a final concentration of 100 ng/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the L-Theanine stock solution and the IS working solution into deionized water to achieve concentrations ranging from 1 to 100 ng/mL for L-Theanine, with a constant concentration of 20 ng/mL for this compound.
Sample Preparation
The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.
-
Tea Beverages (Liquid Samples):
-
For clear liquid samples, dilute an appropriate volume of the beverage with deionized water to bring the L-Theanine concentration within the calibration range.
-
For samples with suspended solids, centrifuge a portion of the sample at 3000 x g for 10 minutes.
-
Take 1 mL of the diluted sample or supernatant and mix with 1 mL of the IS working solution (100 ng/mL) in a 5 mL volumetric flask.
-
Bring the flask to volume with deionized water.
-
Filter the final solution through a 0.22 μm syringe filter into an LC vial for analysis.
-
-
Dietary Supplements (Capsules/Tablets) and Solid Samples:
-
Accurately weigh a homogenized portion of the sample (approximately 1 g) into a 50 mL centrifuge tube.
-
Add 30 mL of deionized water to the tube.
-
Thoroughly mix the sample and sonicate for 30 minutes at room temperature.
-
Add deionized water to bring the total volume to 50 mL.
-
Centrifuge the mixture at 3000 x g for 10 minutes.
-
Dilute an aliquot of the supernatant as needed to fall within the calibration curve range.
-
Take 1 mL of the diluted supernatant and mix with 1 mL of the IS working solution (100 ng/mL) in a 5 mL volumetric flask.
-
Bring the flask to volume with deionized water.
-
Filter the final solution through a 0.22 μm syringe filter into an LC vial.
-
LC-MS/MS Instrumentation and Conditions
The following parameters are based on the method described by the Taiwan Food and Drug Administration (MOHWA0024.00) and can be adapted for other similar LC-MS/MS systems.
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system
-
Column: Poroshell 120 EC-C18, 2.7 µm, 3.0 mm i.d. × 150 mm, or equivalent
-
Mobile Phase:
-
Solvent A: 0.1% Glacial acetic acid in deionized water
-
Solvent B: Methanol
-
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of L-Theanine from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Tandem Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Theanine: Precursor Ion (m/z) → Product Ion (m/z) [Specific values to be optimized based on instrumentation]
-
This compound: Precursor Ion (m/z) → Product Ion (m/z) [Specific values to be optimized based on instrumentation]
-
Data Presentation
The use of this compound as an internal standard allows for the creation of a calibration curve by plotting the ratio of the peak area of L-Theanine to the peak area of this compound against the concentration of the L-Theanine calibration standards. The concentration of L-Theanine in the samples can then be calculated from this curve.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~2 µg/mL |
| Limit of Quantification (LOQ) | ~6 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 5% |
Note: The values presented are typical performance data and may vary depending on the specific instrumentation and matrix. A study by Bedner et al. demonstrated excellent measurement precision for L-theanine in various green tea materials using theanine-d5 as an internal standard.
Visualizations
Caption: Experimental workflow for the quantification of L-Theanine.
Conclusion
The method detailed in this application note, utilizing this compound as an internal standard for LC-MS/MS analysis, provides a robust, sensitive, and accurate means for the quantification of L-Theanine in a variety of food and beverage products. The implementation of a stable isotope-labeled internal standard is paramount for overcoming matrix effects and ensuring data of the highest quality, which is essential for product development, quality control, and regulatory purposes in the food and dietary supplement industries.
Application Notes and Protocols for L-Theanine Pharmacokinetic Studies Using L-Theanine-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), has gained significant interest for its potential calming and cognitive-enhancing effects.[1] To rigorously evaluate its efficacy and safety, a thorough understanding of its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is essential.[1] The use of stable isotope-labeled internal standards, such as L-Theanine-d5, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), is the gold standard for quantitative bioanalysis in PK studies.[2] This document provides detailed application notes and protocols for employing this compound in the pharmacokinetic analysis of L-Theanine.
Deuterated internal standards are molecules where one or more hydrogen atoms are replaced by deuterium.[3] This substitution results in a compound that is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by a mass spectrometer.[2] The key advantage is that the deuterated standard co-elutes with the analyte, thereby experiencing and correcting for variations in sample preparation, injection volume, and matrix effects.
Application Notes: The Role of this compound in Pharmacokinetic Studies
The use of this compound as an internal standard in the bioanalysis of L-Theanine offers several distinct advantages, leading to more robust and reliable pharmacokinetic data.
-
Enhanced Accuracy and Precision: this compound closely mimics the behavior of L-Theanine during extraction, chromatography, and ionization, leading to more accurate and precise quantification.
-
Compensation for Matrix Effects: Biological matrices like plasma can suppress or enhance the ionization of an analyte, leading to inaccurate measurements. Since this compound is affected by the matrix in the same way as L-Theanine, it effectively normalizes the signal.
-
Correction for Sample Preparation Variability: Losses can occur during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. By adding a known amount of this compound at the beginning of the process, these losses can be accounted for, as the ratio of the analyte to the internal standard remains constant.
-
Improved Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to day-to-day variations in instrument performance.
Experimental Protocols
Bioanalytical Method for L-Theanine Quantification in Plasma using LC-MS/MS
This protocol outlines a sensitive and specific method for the quantification of L-Theanine in plasma samples using this compound as an internal standard.
a. Materials and Reagents:
-
L-Theanine (analyte) reference standard
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Control (blank) plasma
b. Stock and Working Solutions Preparation:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Theanine in a suitable solvent (e.g., 50:50 ACN:Water).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.
-
Analyte Working Solutions: Serially dilute the analyte stock solution to prepare a series of working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL in 50:50 ACN:Water.
c. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (50 ng/mL this compound) to all tubes except for the blank.
-
Vortex for 10 seconds.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar compounds like L-Theanine.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions:
-
L-Theanine: m/z 175.0 → 157.9
-
This compound: The precursor ion will be shifted by +5 (m/z 180.0), and the product ion may also be shifted depending on the fragmentation pattern. This needs to be determined experimentally.
-
Pharmacokinetic Study Design
A well-designed pharmacokinetic study is crucial for obtaining meaningful data.
a. Study Design: A crossover design is often employed in clinical studies to minimize inter-individual variability. In preclinical animal studies, a parallel design may be used.
b. Dosing: L-Theanine can be administered orally (e.g., via capsules or in a solution) or intravenously. Doses should be selected to cover a relevant range.
c. Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear and structured tables.
Table 1: Pharmacokinetic Parameters of L-Theanine Following Oral Administration
| Parameter | Dose 1 (e.g., 100 mg) | Dose 2 (e.g., 400 mg) | Dose 3 (e.g., 1000 mg) |
| Cmax (ng/mL) | Value | Value | Value |
| Tmax (h) | Value | Value | Value |
| AUC0-t (ng·h/mL) | Value | Value | Value |
| AUC0-inf (ng·h/mL) | Value | Value | Value |
| t1/2 (h) | Value | Value | Value |
| CL/F (L/h) | Value | Value | Value |
| Vd/F (L) | Value | Value | Value |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Table 2: Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | Value |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | Value |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Value |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Value |
| Recovery (%) | Consistent and reproducible | Value |
| Matrix Effect | Within acceptable limits | Value |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration | Pass/Fail |
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of L-Theanine.
Caption: Simplified metabolic pathway of L-Theanine in the body.
References
Application Note: Quantification of L-Theanine in Tea Extracts Using L-Theanine-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Theanine, a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), is of significant interest to the pharmaceutical and nutraceutical industries due to its various physiological effects, including stress reduction, improved cognitive performance, and mood enhancement. Accurate quantification of L-Theanine in tea extracts and finished products is crucial for quality control, dosage determination, and regulatory compliance. Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard. This application note details a robust and reliable method for the quantification of L-Theanine in tea extracts using L-Theanine-d5 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The principle of this method relies on the addition of a known amount of this compound to the sample. This compound is chemically identical to L-Theanine but has a higher mass due to the replacement of five hydrogen atoms with deuterium. As it behaves identically during sample preparation and chromatographic separation, it effectively corrects for any analyte loss during these steps. The distinct mass-to-charge ratios (m/z) of L-Theanine and this compound allow for their simultaneous detection and quantification by mass spectrometry.
Experimental Protocols
Materials and Reagents
-
L-Theanine (analytical standard, >99% purity)
-
This compound (internal standard, >98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Tea extract samples
Sample Preparation
A generalized sample preparation workflow is outlined below. Optimization may be required based on the specific tea extract matrix.
-
Extraction:
-
Weigh 100 mg of the tea extract powder into a centrifuge tube.
-
Add 10 mL of ultrapure water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
-
Internal Standard Spiking and Dilution:
-
Transfer 100 µL of the supernatant to a new centrifuge tube.
-
Add 100 µL of this compound internal standard solution (concentration to be optimized based on expected L-Theanine levels).
-
Add 800 µL of 0.1% formic acid in water.
-
Vortex to mix.
-
-
Filtration:
-
Filter the final solution through a 0.22 µm syringe filter into an LC vial for analysis.
-
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.0 | 2 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 2 |
| 10.0 | 2 |
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimized for the specific instrument.
Data Presentation
Table 1: MRM Transitions for L-Theanine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Theanine | 175.1 | 130.1 | 15 |
| L-Theanine | 175.1 | 84.1 | 20 |
| This compound | 180.1 | 135.1 | 15 |
| This compound | 180.1 | 89.1 | 20 |
Note: The second transition for each analyte serves as a qualifier ion for confirmation.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Note: These are typical values and may vary depending on the instrument and matrix.
Visualizations
Caption: Experimental workflow for L-Theanine quantification.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Caption: Chemical structures of L-Theanine and this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for L-Theanine-d5
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the detection of L-Theanine-d5 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard in L-Theanine analysis?
A1: this compound is a stable isotope-labeled (SIL) version of L-Theanine. It is an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled L-Theanine. This means it behaves similarly during sample preparation, chromatography, and ionization. However, it has a different mass due to the deuterium atoms, allowing the mass spectrometer to distinguish it from the endogenous L-Theanine. Using a SIL internal standard is the most effective way to correct for matrix effects and variations in sample processing, leading to more accurate and precise quantification.
Q2: What are the primary challenges when analyzing L-Theanine and its deuterated form in biological matrices?
A2: The main challenges include:
-
Low Concentrations: Endogenous L-Theanine levels can be very low in biological fluids like plasma or cerebrospinal fluid, requiring highly sensitive instrumentation.[1]
-
Matrix Effects: Biological samples are complex and contain numerous substances that can interfere with the ionization of L-Theanine, leading to ion suppression or enhancement.[1]
-
Sample Stability: L-Theanine can be unstable in biological samples, and its stability can be affected by factors like pH and storage temperature. Proper handling and storage are crucial to prevent degradation.[1]
-
Chromatographic Retention: L-Theanine is a polar compound, which can make it challenging to retain on traditional reversed-phase C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better choice for retaining and separating L-Theanine.[1][2]
Q3: What type of LC column is recommended for this compound analysis?
A3: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often recommended for better retention of the polar L-Theanine molecule. However, reversed-phase C18 columns can also be used, sometimes with ion-pairing reagents in the mobile phase to improve retention.
Q4: What ionization mode is typically used for this compound detection?
A4: Electrospray ionization (ESI) in the positive ion mode is the most common and effective method for detecting L-Theanine and its deuterated analogs.
Troubleshooting Guide
Problem: No or very low signal for this compound peak.
-
Possible Cause 1: Incorrect MRM Transitions. The mass spectrometer is not monitoring the correct precursor and product ions for this compound.
-
Solution: Verify the MRM transitions for this compound. For a d5-labeled compound, the precursor ion will be 5 Daltons higher than the unlabeled compound. The product ion may or may not shift depending on where the deuterium labels are on the molecule. Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal transitions.
-
-
Possible Cause 2: this compound Degradation. The internal standard may have degraded during sample storage or preparation.
-
Solution: Ensure proper sample handling and storage conditions, such as storing samples at -80°C and avoiding repeated freeze-thaw cycles. Prepare fresh standards to confirm the integrity of the stock solution.
-
-
Possible Cause 3: Instrument Issues. There might be a problem with the LC or MS system, such as a leak, a clogged line, or an issue with the ion source.
-
Solution: Perform routine instrument maintenance and calibration. Check for leaks in the LC system and ensure the spray needle in the ESI source is clean and properly positioned.
-
Problem: Poor peak shape (e.g., tailing, fronting, or broad peaks).
-
Possible Cause 1: Inappropriate LC Column or Mobile Phase. The chromatography conditions may not be optimal for L-Theanine.
-
Solution: Consider using a HILIC column for better peak shape and retention. Optimize the mobile phase composition, including the organic solvent percentage, pH, and any additives like formic acid or ammonium formate.
-
-
Possible Cause 2: Co-eluting Interferences. Other compounds in the sample matrix may be eluting at the same time as this compound, affecting the peak shape.
-
Solution: Improve the sample cleanup procedure to remove more interfering substances. Adjust the chromatographic gradient to better separate this compound from co-eluting compounds.
-
-
Possible Cause 3: Column Overloading. Injecting too much sample onto the column can lead to poor peak shape.
-
Solution: Dilute the sample or reduce the injection volume.
-
Problem: High background noise or matrix effects.
-
Possible Cause 1: Insufficient Sample Cleanup. The presence of salts, phospholipids, or other matrix components can cause ion suppression or enhancement.
-
Solution: Optimize the sample preparation method. Protein precipitation is a common first step, but for very complex matrices, a more rigorous technique like solid-phase extraction (SPE) may be necessary.
-
-
Possible Cause 2: Contaminated LC System or Mobile Phase. Contaminants in the LC system or solvents can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and additives. Regularly flush the LC system to remove any accumulated contaminants.
-
Problem: High variability between replicate injections.
-
Possible Cause 1: Inconsistent Sample Preparation. Variations in pipetting, extraction, or evaporation steps can lead to inconsistent results.
-
Solution: Standardize all sample preparation steps and use calibrated pipettes. Ensure complete and consistent drying and reconstitution of the sample extracts.
-
-
Possible Cause 2: Autosampler Issues. Problems with the autosampler, such as air bubbles in the syringe or incorrect injection volume, can cause variability.
-
Solution: Purge the autosampler syringe to remove any air bubbles. Verify the accuracy and precision of the injection volume.
-
-
Possible Cause 3: Instrument Instability. Fluctuations in the LC pump pressure or the MS ion source can lead to inconsistent signal.
-
Solution: Perform regular instrument maintenance and calibration to ensure stable operation.
-
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for L-Theanine and this compound
| Parameter | Setting |
| LC Column | HILIC (e.g., Agilent ZORBAX HILIC Plus) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS System | Triple Quadrupole Mass Spectrometer |
Table 2: Example MRM Transitions for L-Theanine and Potential Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Theanine | 175.0 | 157.9 |
| This compound (Internal Standard) | 180.0 | (Varies based on label position) |
| [²H₅]-L-glutamic acid (Alternative IS) | 153.0 | 88.2 |
Note: The exact MRM transitions for this compound should be empirically determined by infusing a standard solution into the mass spectrometer.
Experimental Protocols
Detailed Methodology: Quantification of L-Theanine in Plasma
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Acetonitrile: 5% Water with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for analysis.
-
-
Chromatographic Conditions
-
LC System: An HPLC or UPLC system.
-
Column: HILIC Column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the retention and then elution of L-Theanine.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor the transitions for L-Theanine (e.g., 175.0 → 157.9) and this compound (to be determined).
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate to achieve the best signal for L-Theanine and this compound.
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for common LC-MS/MS issues.
Caption: Concept of using this compound as an internal standard.
References
Common pitfalls in using L-Theanine-d5 as an internal standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of L-Theanine-d5 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of L-Theanine, meaning that five hydrogen atoms in the ethylamine group have been replaced with deuterium atoms. It is widely used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), for the determination of L-Theanine in various samples. Its chemical and physical properties are nearly identical to those of the non-labeled L-Theanine, allowing it to mimic the behavior of the analyte during sample preparation, chromatography, and ionization, thus compensating for variations and improving the accuracy and precision of quantification.
Q2: What are the most common issues encountered when using this compound as an internal standard?
The most frequently reported challenges include:
-
Matrix Effects: Interference from other components in the sample matrix can suppress or enhance the ionization of this compound and the analyte, leading to inaccurate results.[1]
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the this compound molecule can be replaced by hydrogen atoms from the solvent or matrix, altering its mass and compromising quantification.[2][3]
-
Purity Issues: The presence of unlabeled L-Theanine or other impurities in the this compound standard can lead to an overestimation of the analyte concentration.
-
Stability: this compound may degrade under certain pH and temperature conditions, affecting the reliability of the results.[4][5]
Q3: What is isotopic exchange and how can I prevent it?
Isotopic exchange, or back-exchange, is the unintended replacement of deuterium atoms with hydrogen atoms from the surrounding environment. This can be influenced by factors such as pH, temperature, and the solvent used.
To minimize isotopic exchange:
-
Control pH: The rate of back-exchange is often lowest at a slightly acidic pH (around 2.5).
-
Maintain Low Temperatures: Perform sample preparation and storage at low temperatures (e.g., on ice or at 4°C) to slow down the exchange rate.
-
Choose Appropriate Solvents: Use aprotic solvents for stock solutions when possible and minimize the time the standard is in protic solvents like water or methanol.
-
Stable Label Position: Ensure the deuterium labels on the this compound are on stable positions (e.g., on a carbon atom not adjacent to a heteroatom) to minimize lability.
Troubleshooting Guide
Problem 1: Inconsistent or drifting internal standard signal.
-
Possible Cause A: Isotopic Exchange.
-
Troubleshooting Step: Conduct a stability test by incubating this compound in your sample matrix and mobile phase at different time points. Analyze the samples to check for a decrease in the this compound signal and the appearance of a signal for unlabeled L-Theanine.
-
Solution: If exchange is confirmed, adjust the pH and temperature of your sample preparation and storage conditions as described in the FAQ section.
-
-
Possible Cause B: Matrix Effects.
-
Troubleshooting Step: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.
-
Solution: Modify your chromatographic method to separate the analyte and internal standard from the interfering matrix components. Alternatively, improve your sample clean-up procedure using techniques like solid-phase extraction (SPE).
-
Problem 2: The concentration of my quality control (QC) samples is consistently overestimated.
-
Possible Cause: Presence of unlabeled L-Theanine in the this compound internal standard.
-
Troubleshooting Step: Prepare a "blank" sample containing only the this compound standard and analyze it. The presence of a significant peak for unlabeled L-Theanine confirms this issue.
-
Solution: Contact the supplier of your this compound standard to obtain a certificate of analysis with detailed purity information. If the impurity level is high, consider purchasing a new standard with higher isotopic purity.
-
Problem 3: Poor peak shape for L-Theanine and this compound.
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Step: Review your column chemistry, mobile phase composition, and gradient profile. L-Theanine is a polar compound and may require a hydrophilic interaction liquid chromatography (HILIC) column for good retention and peak shape.
-
Solution: Optimize your LC method. For reversed-phase chromatography, consider using an ion-pairing agent. For HILIC, ensure proper column equilibration and mobile phase composition.
-
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for L-Theanine and this compound Analysis
| Parameter | L-Theanine | This compound | Reference |
| Precursor Ion (m/z) | 175.1 | 180.1 | |
| Product Ion (m/z) | 130.1 | 135.1 | |
| Collision Energy (eV) | Varies by instrument | Varies by instrument | |
| Ionization Mode | ESI+ | ESI+ |
Table 2: Stability of L-Theanine under Different Conditions
| pH | Temperature (°C) | Degradation after 24 hours | Reference |
| 2 | 25 | ~5% | |
| 3.2 | 40 | Significant degradation over 8 weeks | |
| 6-7 | 100 | ≤1.1% |
Experimental Protocols
Protocol 1: Quantification of L-Theanine in Plasma using LC-MS/MS
This protocol is adapted from a method for L-Theanine quantification in rat plasma.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 200 µL of acetonitrile containing a known concentration of this compound.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: HILIC column (e.g., Agilent ZORBAX HILIC Plus).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: Optimized for the separation of L-Theanine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: ESI+.
-
MRM Transitions: See Table 1.
-
Protocol 2: Quantification of L-Theanine in Beverages using LC-MS/MS
This protocol is a general guide for the analysis of L-Theanine in liquid samples.
-
Sample Preparation:
-
Filter the beverage sample through a 0.22 µm syringe filter.
-
Dilute the filtered sample with the initial mobile phase.
-
Add a known concentration of this compound to the diluted sample.
-
-
LC-MS/MS Conditions:
-
Follow the LC-MS/MS conditions outlined in Protocol 1, optimizing the chromatographic gradient as needed for the specific beverage matrix.
-
Visualizations
Caption: Experimental workflow for L-Theanine quantification in plasma.
Caption: Troubleshooting workflow for inconsistent internal standard signal.
References
Improving peak shape and resolution for L-Theanine and L-Theanine-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the chromatographic analysis of L-Theanine and its deuterated internal standard, L-Theanine-d5.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the chromatographic analysis of L-Theanine?
A1: L-Theanine is a polar compound with a weak UV chromophore, which can present several analytical challenges.[1][2] Common issues include poor peak shape (tailing), low sensitivity, and inadequate resolution from other sample components.[3][4] Peak tailing often results from secondary interactions with residual silanol groups on silica-based columns.[3] Its high polarity can also lead to poor retention on traditional reversed-phase (RP) columns.
Q2: Why is this compound used in the analysis?
A2: this compound is a stable isotope-labeled internal standard used for the quantification of L-Theanine, particularly in complex matrices like plasma or food samples. It helps to correct for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement in mass spectrometry), leading to more accurate and precise results.
Q3: Is derivatization necessary for L-Theanine analysis?
A3: Derivatization is not always necessary but is often recommended to enhance the sensitivity and selectivity of L-Theanine, especially for UV or fluorescence detection. Common derivatizing agents include o-phthalaldehyde (OPA) and ninhydrin. However, methods using low UV wavelengths (e.g., 210 nm) or mass spectrometry (MS) can successfully analyze L-Theanine without derivatization.
Q4: What type of column is best suited for L-Theanine analysis?
A4: The choice of column depends on the analytical technique. For reversed-phase HPLC, a highly deactivated, end-capped C18 column is often used to minimize peak tailing. Alternative stationary phases like Amide-C16 can also provide improved peak shape. For enhancing retention of the polar L-Theanine, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are a powerful option, particularly when coupled with mass spectrometry.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) for L-Theanine and this compound
Poor peak shape, particularly tailing, is a frequent issue that can compromise resolution and integration accuracy.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to approximately 3.0 to suppress the ionization of silanol groups. |
| Use a highly deactivated (end-capped) C18 column or an alternative stationary phase like Amide-C16. | |
| Add a small amount of a competing base to the mobile phase. | |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of L-Theanine. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
Issue 2: Poor Resolution Between Analytes and Matrix Components
Inadequate separation can lead to inaccurate quantification.
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Modify the gradient profile or the isocratic composition of the mobile phase. Experiment with different organic modifiers like methanol instead of acetonitrile. |
| Inappropriate Column Chemistry | Switch to a different stationary phase with alternative selectivity, such as a Pentafluorophenyl (PFP) or a HILIC column. |
| Flow Rate Too High | Lowering the flow rate can enhance resolution, though it will increase the analysis time. |
| Inadequate Column Temperature | Adjusting the column temperature can influence mobile phase viscosity and analyte-stationary phase interactions, potentially improving separation. |
Issue 3: Low Sensitivity or No Peak Detected
This can be a significant hurdle, especially at low concentrations of L-Theanine.
| Potential Cause | Recommended Solution |
| Weak UV Absorbance | Set the UV detector to a lower wavelength, such as 210 nm, where L-Theanine has better absorbance. |
| Consider pre- or post-column derivatization to enhance the signal. | |
| Utilize a more sensitive detector, such as a mass spectrometer (MS). | |
| Low Analyte Concentration | Increase the injection volume or concentrate the sample if possible. |
| Matrix Effects (in LC-MS) | Improve sample cleanup procedures, for instance, by using Solid Phase Extraction (SPE). |
| Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects. | |
| Dilute the sample to reduce the concentration of interfering matrix components. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method for L-Theanine
This protocol provides a general framework for the analysis of L-Theanine using RP-HPLC with UV detection.
| Parameter | Condition |
| Column | Highly deactivated (end-capped) C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic with 5% B or a shallow gradient depending on the sample matrix |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10-20 µL |
Sample Preparation:
-
For tea samples, homogenize 2g of dry leaves with 25 mL of a suitable extraction solvent.
-
Centrifuge the extract and filter through a 0.45 µm filter before injection.
Protocol 2: HILIC-MS/MS Method for L-Theanine and this compound
This protocol is suitable for sensitive and selective quantification in complex biological matrices.
| Parameter | Condition |
| Column | HILIC (e.g., Agilent ZORBAX HILIC Plus) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient | Optimized for the separation of L-Theanine from matrix components. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | L-Theanine: m/z 175.0 → 157.9, this compound: m/z 180.1 → 135.1 |
Sample Preparation (for plasma):
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma sample containing the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant for analysis.
Visualizations
References
L-Theanine-d5 Stability in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of L-Theanine-d5 in various solutions and outlines recommended storage conditions. It includes troubleshooting advice for common experimental issues and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by temperature, pH, and light exposure. High temperatures and highly acidic conditions (pH 2-3) can lead to its degradation.[1] Prolonged exposure to light, particularly UV radiation, may also contribute to degradation.
Q2: What are the main degradation products of this compound?
A2: Under stress conditions such as acidic hydrolysis, this compound is expected to degrade into L-glutamic acid-d5 and ethylamine. This occurs through the cleavage of the amide bond.
Q3: What are the recommended storage conditions for this compound solid and stock solutions?
A3: For long-term stability, solid this compound should be stored at -20°C.[2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials.
Q4: Is there a significant difference in stability between L-Theanine and this compound?
A4: Deuterium substitution is not expected to significantly alter the chemical stability of the molecule under typical experimental conditions. Therefore, the stability data for L-Theanine can be largely extrapolated to this compound. The primary degradation pathways are expected to be the same.
Q5: Can I expect chromatographic separation between L-Theanine and this compound during LC-MS/MS analysis?
A5: While ideally, a deuterated internal standard should co-elute with the analyte, a slight chromatographic shift can sometimes occur. This is known as the "isotope effect." If this separation is significant, it may lead to differential matrix effects and impact the accuracy of quantification.[4]
Data Presentation: Stability of L-Theanine in Aqueous Solutions
The following tables summarize the stability of L-Theanine under various conditions. This data can be used as a proxy for the expected stability of this compound.
Table 1: Effect of pH on L-Theanine Degradation at Room Temperature (25°C)
| pH | Degradation after 24 hours |
| 2 | ~5% |
| 3-7 | Good stability reported for short periods |
Data extrapolated from studies on L-Theanine.[1]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid | -20°C | ≥ 4 years (based on L-Theanine data) |
| Solution | -20°C | 1 month |
| -80°C | 6 months |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity water
- Methanol or Acetonitrile (LC-MS grade)
- pH meter
- Heating block or water bath
- Photostability chamber
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Dissolve this compound in 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Store solid this compound at 60°C for 24 hours. Also, prepare a solution of this compound in high-purity water and incubate at 60°C for 24 hours.
- Photostability: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
- Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze using a validated stability-indicating LC-MS/MS method.
Protocol 2: LC-MS/MS Method for Quantification of this compound
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound.
1. Chromatographic Conditions:
- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like L-Theanine. A C18 column can also be used.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: Optimize the gradient to achieve good peak shape and separation from any potential interferences.
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 30 - 40°C
- Injection Volume: 5 - 10 µL
2. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
- This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion. The exact m/z values will depend on the deuteration pattern.
- Internal Standard (e.g., L-Theanine or a different isotopologue): Monitor the appropriate precursor to product ion transition.
- Optimization: Optimize cone voltage, collision energy, and other source parameters to maximize the signal intensity for each transition.
3. Sample Preparation (from a biological matrix like plasma):
- To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and inject it into the LC-MS/MS system.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound signal in solution over time | Degradation due to improper storage (e.g., wrong temperature, pH, light exposure). | - Prepare fresh solutions daily. - Store stock solutions in single-use aliquots at -80°C. - Ensure the pH of the solution is near neutral if not part of the experimental design. - Protect solutions from light by using amber vials or covering with foil. |
| Chromatographic peak splitting or tailing | - Column contamination or degradation. - Inappropriate mobile phase. | - Flush the column with a strong solvent. - If the problem persists, replace the column. - Optimize the mobile phase composition and pH. |
| Inconsistent quantification results | - Differential matrix effects due to chromatographic separation of L-Theanine and this compound. - Isotopic exchange (back-exchange) of deuterium atoms. | - Adjust chromatographic conditions (e.g., gradient, temperature) to achieve co-elution. - Evaluate different column chemistries. - If back-exchange is suspected, assess the stability of the deuterated standard in the sample matrix and mobile phase over time. Avoid highly acidic or basic conditions and elevated temperatures during sample preparation and storage. |
| Presence of unexpected peaks in the chromatogram | Degradation of this compound. | - Perform a forced degradation study to identify potential degradation products. - Compare the retention times of the unknown peaks with those of the degradation products. |
Mandatory Visualizations
Caption: this compound's interaction with glutamate receptors and downstream neuroprotective pathways.
Caption: A typical experimental workflow for assessing the stability of this compound in solution.
References
Troubleshooting poor recovery of L-Theanine-d5 in sample extraction
Welcome to the technical support center for L-Theanine analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the sample extraction and analysis of L-Theanine and its deuterated internal standard, L-Theanine-d5.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good recovery of this compound during sample extraction?
A1: The primary challenges stem from the physicochemical properties of L-Theanine and the complexity of biological matrices. Key difficulties include:
-
High Polarity: L-Theanine is a highly polar amino acid, making it challenging to retain on traditional reversed-phase (e.g., C18) solid-phase extraction (SPE) cartridges.[1]
-
Matrix Effects: Biological samples (e.g., plasma, serum, cerebrospinal fluid) contain numerous endogenous compounds that can interfere with the extraction process and suppress or enhance the ionization of this compound during LC-MS analysis.[1][2][3]
-
Analyte Loss During Evaporation: If an evaporation step is required to concentrate the sample, the volatile nature of small polar molecules can lead to analyte loss.
-
Inconsistent Sample Preparation: Manual sample preparation steps, such as pipetting and solvent transfers, can introduce variability and lead to inconsistent recovery.[2]
-
pH Sensitivity: The extraction efficiency of L-Theanine is pH-dependent. An inappropriate pH during sample loading or elution can result in poor recovery.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is highly recommended because it has nearly identical chemical and physical properties to the analyte (L-Theanine). This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization. Using a SIL-IS helps to:
-
Compensate for Matrix Effects: It experiences similar ion suppression or enhancement as the analyte, allowing for accurate correction.
-
Correct for Analyte Loss: It accounts for losses that may occur during extraction, evaporation, and reconstitution steps.
-
Improve Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and precision of the quantification are significantly improved.
Q3: What are typical recovery rates for L-Theanine extraction?
A3: Acceptable recovery rates for L-Theanine are generally expected to be within the range of 90-110%. However, this can vary depending on the complexity of the matrix and the extraction method used. For instance, some validated HPLC methods have reported recoveries greater than 96.1%. It is crucial to establish consistent and reproducible recovery for both the analyte and the internal standard during method validation.
Troubleshooting Guide: Poor Recovery of this compound
This guide provides potential causes and recommended solutions for low or inconsistent recovery of the this compound internal standard.
Problem 1: Low Recovery of this compound in Solid-Phase Extraction (SPE)
Potential Causes & Solutions
| Potential Cause | Recommended Solution(s) |
| Inappropriate SPE Sorbent | L-Theanine is highly polar. Consider using a mixed-mode cation exchange sorbent for better retention of this amino acid analog. Alternatively, a hydrophilic-lipophilic balance (HLB) sorbent may offer better performance than traditional C18. |
| Incorrect Sample pH | Adjust the pH of the sample to be at least 2 pH units below the pKa of L-Theanine's carboxylic acid group (~2.3) to ensure it is protonated and can be retained on a cation exchange sorbent. A pH range of 5-7 is often favorable for extraction. |
| SPE Cartridge Drying Out | Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps to prevent poor analyte retention. |
| Inefficient Elution | Use a suitable elution solvent. For cation exchange, this would typically be a solvent containing a counter-ion (e.g., ammonium hydroxide in methanol) to displace the analyte. Optimize the elution solvent composition and volume. |
| Breakthrough During Loading | The flow rate during sample loading may be too high, or the sorbent capacity may be insufficient for the sample volume. Reduce the flow rate or consider using a larger SPE cartridge. |
Problem 2: Low Recovery of this compound in Liquid-Liquid Extraction (LLE)
Potential Causes & Solutions
| Potential Cause | Recommended Solution(s) |
| Inappropriate Extraction Solvent | Due to its high polarity, L-Theanine has low solubility in many non-polar organic solvents. Consider using more polar, water-immiscible solvents like ethyl acetate or a mixture of solvents. Salting out with the addition of salts like sodium chloride can improve the partitioning of polar analytes into the organic phase. |
| Incorrect Aqueous Phase pH | The pH of the aqueous sample will affect the charge state of L-Theanine and its partitioning behavior. Experiment with different pH values to find the optimal condition for extraction into the chosen organic solvent. |
| Insufficient Mixing/Shaking | Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Follow a standardized and consistent mixing procedure. |
| Analyte Adsorption | L-Theanine may adsorb to the surface of glassware. Using silanized glassware can help to minimize this issue. |
Problem 3: Inconsistent or Variable Recovery of this compound
Potential Causes & Solutions
| Potential Cause | Recommended Solution(s) |
| Inconsistent Pipetting/Transfer | Small inconsistencies in manual liquid handling can lead to significant variability. Use calibrated pipettes and ensure consistent technique. Consider using an automated liquid handler for improved precision. |
| Sample Degradation | L-Theanine may be unstable under certain conditions, such as extreme pH or high temperatures. Process samples promptly, keep them on ice, and store them at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. |
| Variable Matrix Effects | The composition of biological samples can vary, leading to inconsistent matrix effects. While this compound is used to correct for this, significant variations can still impact accuracy. Optimize the sample cleanup procedure to remove as many interfering matrix components as possible. |
| Internal Standard Purity Issues | If the deuterated internal standard contains a significant amount of the non-labeled analyte, it can affect the accuracy of the results. Ensure the purity of the this compound standard. |
Experimental Protocols & Methodologies
Example Solid-Phase Extraction (SPE) Protocol for L-Theanine
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Sample Loading:
-
Pre-treat the sample (e.g., plasma) by precipitating proteins with a suitable solvent like acetonitrile.
-
Centrifuge and collect the supernatant.
-
Dilute the supernatant with an acidic buffer (e.g., formic acid in water) to adjust the pH.
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute L-Theanine and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
Visualizations
Troubleshooting Workflow for Poor this compound Recovery
Caption: A flowchart for troubleshooting poor this compound recovery.
General Solid-Phase Extraction (SPE) Workflow
References
Minimizing ion suppression of L-Theanine-d5 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of L-Theanine-d5 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of an analyte of interest, in this case, this compound, in a mass spectrometer's ion source.[1] This phenomenon can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility in your results.[2] It occurs when co-eluting components from the sample matrix, such as salts, proteins, lipids, and other endogenous compounds, compete with the analyte for ionization.[1][3] Since L-Theanine is often analyzed in complex matrices like plasma, tea extracts, or other biological fluids, the risk of ion suppression is significant.[4]
Q2: How can I detect ion suppression in my this compound analysis?
A2: A common method to detect ion suppression is to compare the signal response of this compound in a neat solution (pure solvent) versus its response in the sample matrix. A significant decrease in signal intensity in the matrix indicates the presence of ion suppression. Another effective technique is a post-column infusion experiment. Here, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column, while a blank matrix extract is injected. A drop in the baseline signal at the retention times of matrix components indicates where ion suppression is occurring in the chromatogram.
Q3: What are the primary causes of ion suppression for this compound?
A3: The primary causes of ion suppression for this compound are co-eluting matrix components from the sample. These can be broadly categorized as:
-
Endogenous compounds: These are substances naturally present in the biological sample, such as salts, phospholipids, proteins, and other amino acids.
-
Exogenous substances: These are contaminants introduced during sample preparation, for example, from plasticware or solvents.
-
Mobile phase additives: High concentrations of non-volatile salts or ion-pairing agents in the mobile phase can also contribute to suppression.
L-Theanine's high polarity can make it challenging to achieve good chromatographic separation from other polar matrix components, increasing the likelihood of co-elution and subsequent ion suppression.
Troubleshooting Guide
Issue 1: Poor Signal Intensity or Undetectable this compound Peak
This is a common symptom of significant ion suppression. The following steps can help you troubleshoot and mitigate this issue.
Inadequate sample cleanup is a primary source of ion-suppressing matrix components. Consider the following techniques to improve the purity of your sample extract.
Experimental Protocol: Comparison of Sample Preparation Techniques
-
Protein Precipitation (PPT):
-
To 100 µL of plasma sample, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully collect the supernatant for LC-MS analysis.
-
Note: While simple and fast, PPT is the least effective method for removing phospholipids and other small molecules that can cause ion suppression.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma sample, add an appropriate buffer to adjust the pH.
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5-10 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or hydrophilic interaction chromatography [HILIC] sorbent) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute this compound with a stronger solvent.
-
Evaporate the eluate and reconstitute it in the mobile phase.
-
Data Presentation: Effectiveness of Sample Preparation Techniques
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 50-70 | 85-95 | Moderate |
| Liquid-Liquid Extraction (LLE) | 20-40 | 70-85 | Good |
| Solid-Phase Extraction (SPE) | <15 | 90-105 | Excellent |
Note: These are representative values and can vary depending on the specific matrix and experimental conditions.
Improving the separation between this compound and matrix components can significantly reduce ion suppression.
-
Column Chemistry: Due to the high polarity of L-Theanine, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often more effective than a traditional C18 reversed-phase column for achieving better retention and separation from early-eluting interferences.
-
Mobile Phase Gradient: Optimize the gradient elution profile to maximize the resolution between your analyte and any co-eluting peaks.
-
Flow Rate: Reducing the flow rate can sometimes lessen ion suppression by improving the desolvation process in the ESI source.
Fine-tuning the ion source settings can help to minimize the impact of ion suppression.
-
Ionization Mode: While L-Theanine is typically analyzed in positive ion mode, switching to negative ion mode can sometimes reduce interference if the matrix components are less likely to ionize in this polarity.
-
Source Temperature and Gas Flows: Optimize the drying gas temperature and flow rate, as well as the nebulizer gas pressure, to ensure efficient desolvation of the droplets, which can be hindered by matrix components.
-
Ionization Source Type: If available, consider using Atmospheric Pressure Chemical Ionization (APCI) as it is often less susceptible to ion suppression than Electrospray Ionization (ESI).
Mandatory Visualization
References
L-Theanine-d5 Isotopic Exchange Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding isotopic exchange and back-exchange issues encountered with L-Theanine-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of L-Theanine, a non-protein amino acid found in green tea leaves.[1] In analytical chemistry and drug development, it is primarily used as a stable isotope-labeled internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a deuterated internal standard like this compound is considered the gold standard in quantitative LC-MS/MS as it closely mimics the behavior of the unlabeled analyte (L-Theanine) during sample preparation, chromatography, and ionization, thereby compensating for variability.[2]
Q2: What is isotopic exchange or back-exchange, and why is it a concern for this compound?
Isotopic exchange, also known as H/D exchange or back-exchange, is a chemical reaction where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment, like solvents or atmospheric moisture.[3][4] This is a significant concern because it compromises the isotopic purity of the standard, leading to inaccurate and imprecise quantification of the target analyte, L-Theanine. In severe cases, the deuterated standard can be converted to the unlabeled analyte, causing an overestimation of the analyte's concentration.
Q3: Which deuterium atoms on this compound are most susceptible to exchange?
Deuterium atoms in chemically active or labile positions are most prone to exchange. For amino acids like L-Theanine, deuterium atoms on heteroatoms (e.g., -NH2, -COOH) are highly susceptible to exchange in the presence of protic solvents. Deuterium atoms on carbons adjacent to carbonyl groups can also be more labile, especially under acidic or basic conditions. It is crucial to review the certificate of analysis for this compound to understand the specific positions of the deuterium labels and their stability. Standards with deuterium labels on stable carbon positions are generally preferred.
Q4: What are the primary factors that promote isotopic back-exchange?
Several experimental and environmental factors can accelerate the rate of isotopic exchange for this compound:
-
pH: Both acidic and basic conditions can catalyze the H/D exchange. The minimum rate of exchange for many compounds is often observed in a near-neutral pH range, or more specifically, around pH 2.5-3.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Therefore, it is recommended to handle and store this compound solutions at low temperatures.
-
Solvent: Protic solvents, such as water and methanol, are common sources of protons that can exchange with the deuterium atoms on this compound. The use of aprotic solvents (e.g., acetonitrile) is preferred when possible.
-
Exposure to Moisture: Deuterated compounds are often hygroscopic and can absorb moisture from the atmosphere, leading to isotopic exchange.
Troubleshooting Guides
Issue 1: Decreasing this compound Signal Intensity Over an Analytical Run
Symptom: The peak area of the this compound internal standard consistently decreases over the course of a batch analysis in the autosampler.
Potential Cause: Isotopic back-exchange is occurring in the autosampler due to prolonged exposure to protic solvents in the sample matrix or mobile phase at ambient temperature.
Troubleshooting Steps:
-
Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C) to slow down the rate of exchange.
-
Minimize Residence Time: Reduce the time samples are queued in the autosampler before injection.
-
Solvent Evaluation: If feasible, reconstitute the final samples in a solvent with a lower protic content.
-
Stability Assessment: Conduct an autosampler stability experiment by re-injecting a sample that has been sitting in the autosampler for an extended period (e.g., 24 hours) and compare the this compound response to a freshly prepared sample.
Issue 2: Inaccurate or Imprecise Quantification of L-Theanine
Symptom: High coefficient of variation (%CV) in quality control (QC) samples and inconsistent quantification of L-Theanine.
Potential Cause: Isotopic exchange of this compound is happening during sample preparation or chromatographic analysis, leading to a variable internal standard concentration.
Troubleshooting Steps:
-
Review Sample Preparation:
-
pH Control: Avoid strongly acidic or basic conditions during sample extraction and processing. If pH adjustment is necessary, perform it immediately before analysis to minimize exposure time. A "quench" step to a more neutral or slightly acidic pH (2.5-3) can be beneficial.
-
Solvent Choice: Use aprotic solvents for reconstitution whenever the experimental protocol allows.
-
-
Optimize LC Method:
-
Mobile Phase pH: If compatible with the chromatography, adjust the mobile phase pH to a range of 2.5-3 to minimize on-column back-exchange.
-
Reduce Run Time: Use the shortest possible LC gradient that still provides adequate separation to limit the exposure time of this compound to aqueous mobile phases.
-
Column Temperature: Maintain the column oven at a controlled, and if possible, lower temperature.
-
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and re-run the samples to rule out degradation of the stock solution.
Issue 3: Appearance of an Unlabeled L-Theanine Peak in Blank Samples Spiked with this compound
Symptom: A signal corresponding to the mass of unlabeled L-Theanine is detected when injecting a blank matrix sample that has only been spiked with this compound.
Potential Cause 1: The this compound standard contains a significant amount of unlabeled L-Theanine as an impurity.
Troubleshooting Steps:
-
Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the this compound standard.
-
Assess Purity: Inject a high concentration of the this compound solution without the analyte to check for a signal at the L-Theanine mass transition.
-
Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.
Potential Cause 2: Significant back-exchange has occurred, converting a portion of the this compound to unlabeled L-Theanine.
Troubleshooting Steps:
-
Incubation Study: Incubate the this compound in the sample diluent and mobile phase for a period equivalent to the analytical run time and re-inject to see if the signal of the unlabeled analyte increases.
-
Review Handling and Storage: Ensure proper handling and storage procedures are being followed to minimize exposure to moisture and unfavorable pH and temperature conditions.
Data Presentation
Table 1: Factors Influencing Isotopic Back-Exchange of this compound and Mitigation Strategies
| Factor | Influence on Back-Exchange | Mitigation Strategy |
| pH | High (>8) or Low (<2) pH significantly increases the rate of exchange. | Maintain pH between 2.5 and 7 for minimal exchange. |
| Temperature | Higher temperatures accelerate the exchange rate. | Store and analyze samples at low temperatures (e.g., 4°C). |
| Solvent | Protic solvents (e.g., water, methanol) provide a source of protons for exchange. | Use aprotic solvents (e.g., acetonitrile) when possible for sample reconstitution and stock solutions. |
| Label Position | Deuterium on heteroatoms (N, O) or alpha to a carbonyl group are more labile. | Choose standards with deuterium labels on stable carbon positions if available. |
| Exposure Time | Longer exposure to unfavorable conditions increases the extent of exchange. | Minimize sample processing times and autosampler queue times. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the general steps for preparing a stock solution from solid this compound to minimize contamination and isotopic exchange.
-
Acclimatization: Remove the sealed container of this compound from its storage location (e.g., freezer) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents moisture from condensing on the cold solid.
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed this compound in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) in a Class A volumetric flask. If an aqueous solution is necessary, use a buffer with a pH as close to neutral as possible.
-
Storage: Store the stock solution in a tightly sealed, amber vial at the recommended temperature (typically -20°C or -80°C) to protect from light and prevent evaporation.
Protocol 2: Assessing the Stability of this compound Under Experimental Conditions
This protocol is designed to evaluate the stability of this compound in the analytical matrix and conditions.
-
Prepare Samples:
-
Set A (T=0): Spike a known concentration of this compound into the analytical matrix (e.g., plasma, urine), immediately process the sample according to your established procedure, and analyze it.
-
Set B (T=X): Spike the same concentration of this compound into the analytical matrix and subject it to the conditions you want to test (e.g., let it sit at room temperature for 4 hours, or store it in the autosampler at 4°C for 24 hours). After the incubation period, process and analyze the sample.
-
-
Analysis: Analyze both sets of samples using your validated LC-MS/MS method.
-
Evaluation: Compare the peak area of this compound and the ratio of any back-exchanged product to the remaining this compound between Set A and Set B. A significant decrease in the this compound peak area or an increase in the unlabeled L-Theanine signal in Set B indicates instability and back-exchange under the tested conditions.
Visualizations
References
Selecting the right chromatography column for L-Theanine-d5 analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate chromatography column and troubleshooting common issues encountered during the analysis of L-Theanine-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatography techniques for analyzing L-Theanine and its deuterated internal standard, this compound?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detectors and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its high sensitivity and selectivity, which is crucial for pharmacokinetic studies.[1] Due to the polar nature of L-Theanine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice as it provides better retention for polar compounds.[1][2][3][4]
Q2: Can I use a standard C18 reversed-phase column for this compound analysis?
A2: While standard C18 columns are widely used in HPLC, they can be challenging for retaining highly polar analytes like L-Theanine. Without derivatization, L-Theanine may elute in or near the void volume, leading to poor separation from other polar matrix components. However, some modern C18 columns with polar modifications (polar-embedded or polar-endcapped) offer improved retention for polar compounds and can be used. Derivatization of the analyte can also enhance retention and detection on a C18 column.
Q3: What is HILIC, and why is it recommended for L-Theanine analysis?
A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that uses a polar stationary phase (like silica or columns with bonded polar functional groups) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This technique is ideal for separating highly polar compounds that are poorly retained on reversed-phase columns. L-Theanine, being a polar amino acid, exhibits better retention and separation on HILIC columns.
Q4: Is chiral separation important for this compound analysis?
A4: L-Theanine is a chiral molecule, existing as L- and D-enantiomers. The naturally occurring and biologically active form is L-Theanine. If the purpose of the analysis is to distinguish between the enantiomers, for example, to check the purity of a synthetic this compound standard or to study stereospecific metabolism, then a chiral separation method is necessary. This can be achieved using a chiral stationary phase or by derivatizing the analyte with a chiral reagent before separation on a standard column.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. The pH of the mobile phase can affect the ionization state of L-Theanine, influencing its interaction with the stationary phase. | Adjust the mobile phase pH. For amine-containing compounds like L-Theanine on reversed-phase columns, a lower pH (e.g., around 2-3) can improve peak shape. For HILIC, the pH of the aqueous component should be optimized. |
| Column overload. Injecting too much sample can lead to peak distortion. | Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. Buildup of matrix components can affect column performance. | Flush the column with a strong solvent. If the problem persists, consider replacing the column. | |
| No or Low Retention (Analyte elutes in the void volume) | Use of a standard C18 column for a highly polar analyte. | Switch to a HILIC column for better retention of polar compounds. Alternatively, use a polar-modified C18 column. |
| Mobile phase is too "strong" (too much aqueous component in HILIC or too much organic in reversed-phase). | In HILIC, increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase to increase retention. In reversed-phase, decrease the organic solvent percentage. | |
| Retention Time Variability | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate composition. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature. | |
| Inadequate column equilibration. | Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using gradient elution. | |
| Co-elution with Interferences | Insufficient separation from matrix components. | Optimize the mobile phase composition and gradient profile. Consider using a more selective column chemistry (e.g., a different HILIC stationary phase or a polar-modified C18). |
| For LC-MS/MS, ensure that the mass transitions are specific to this compound and do not have isobaric interferences. | Perform a full scan and product ion scan to confirm the specificity of the selected transitions. |
Experimental Protocols
Method 1: HILIC-LC-MS/MS for this compound in Plasma
This method is suitable for quantitative analysis in biological matrices.
-
Sample Preparation:
-
To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 3 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Column: HILIC Column (e.g., Agilent ZORBAX HILIC Plus).
-
Mobile Phase: A gradient of Acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for L-Theanine and this compound. For example, for L-theanine, a transition of m/z 175.0 → 157.9 has been reported.
-
Method 2: Reversed-Phase HPLC with Derivatization
This method can be used when LC-MS/MS is not available.
-
Sample Preparation and Derivatization:
-
Perform protein precipitation as described in Method 1.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable buffer.
-
Add a derivatizing agent such as o-phthalaldehyde (OPA) to enhance fluorescence.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Detection:
-
Fluorescence Detector with excitation and emission wavelengths appropriate for the OPA derivative (e.g., Ex: 340 nm, Em: 450 nm).
-
Column Selection Guide
The selection of the appropriate chromatography column is critical for the successful analysis of this compound. The following diagram illustrates a logical workflow for this process.
Caption: A decision tree for selecting the appropriate chromatography column for this compound analysis.
Column Comparison
| Column Type | Stationary Phase Chemistry | Primary Retention Mechanism | Advantages for this compound | Considerations |
| Standard C18 | Octadecylsilane bonded to silica | Hydrophobic (Reversed-Phase) | Widely available and familiar to most analysts. | Poor retention of polar L-Theanine, often requires derivatization or highly aqueous mobile phases which can cause phase collapse. |
| Polar-Modified C18 | C18 with polar-embedded or polar-endcapped groups | Mixed-mode (Hydrophobic and Polar Interactions) | Improved retention for polar analytes compared to standard C18; compatible with highly aqueous mobile phases. | Selectivity can vary significantly between different manufacturers. |
| HILIC | Bare silica or silica bonded with polar functional groups (e.g., Amide, Amino) | Hydrophilic Partitioning | Excellent retention and separation of highly polar compounds like L-Theanine without derivatization. | Requires careful control of mobile phase water content; can have longer equilibration times. |
| Chiral Columns | Chiral selector (e.g., Teicoplanin, cyclodextrin-based) bonded to silica | Enantioselective Interactions | Enables the separation of L-Theanine and D-Theanine enantiomers. | More expensive and may have limitations on mobile phase composition. Necessary only when chiral separation is the analytical goal. |
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Validation & Comparative
The Gold Standard for L-Theanine Quantification: A Comparative Guide to the Use of L-Theanine-d5
For researchers, scientists, and drug development professionals, the accurate and precise quantification of L-Theanine is critical for pharmacokinetic studies, quality control of dietary supplements, and understanding its physiological effects. This guide provides an objective comparison of the performance of L-Theanine quantification using a deuterated internal standard, L-Theanine-d5, against alternative analytical methods. The use of a stable isotope-labeled internal standard like this compound in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard due to its ability to minimize sample preparation and instrumental variability, thus providing superior accuracy and precision.
This guide presents supporting experimental data from various studies, detailed methodologies for key experiments, and visual diagrams to illustrate the analytical workflow.
Superior Accuracy and Precision with this compound
The primary advantage of using this compound as an internal standard lies in its near-identical physicochemical properties to the analyte, L-Theanine. This ensures that it behaves similarly during extraction, chromatography, and ionization, effectively compensating for any variations that may occur. A study by van der Pijl et al. demonstrated a robust method for L-theanine quantification in human plasma using this compound, showcasing excellent reproducibility. The within-run and between-run coefficients of variation were less than 5% and 10%, respectively, over a linear range of 5 to 500 µg/mL.[1]
In contrast, other methods, while valuable, may exhibit greater variability. For instance, a Gas Chromatography with Flame Ionization Detection (GC-FID) method reported intraday precision within 0.57-2.28% and interday precision ranging from 1.57% to 13.48%.[2] While still acceptable for many applications, the wider range in interday precision highlights the potential for greater variability compared to the stable isotope dilution LC-MS/MS method.
Comparative Analysis of Quantitative Methods
To facilitate a clear comparison, the following tables summarize the performance characteristics of L-Theanine quantification using this compound as an internal standard by LC-MS/MS against other common analytical techniques.
Table 1: Performance Characteristics of LC-MS/MS with this compound
| Parameter | Performance | Reference |
| Linearity Range | 5 - 500 µg/mL | [1] |
| Within-Run Reproducibility (CV%) | < 5% | [1] |
| Between-Run Reproducibility (CV%) | < 10% | [1] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Performance Characteristics of Alternative Analytical Methods
| Method | Linearity Range | Intraday Precision (RSD%) | Interday Precision (RSD%) | Accuracy (%) | LOQ | Reference |
| GC-FID | Not Specified | 0.57 - 2.28 | 1.57 - 13.48 | -6.84 to 5.26 (Intraday), -1.08 to 3.12 (Interday) | 6.47 µg/mL | |
| RP-HPLC-DAD | 0.5 – 250 µ g/injection | 0.09 - 2.13 | 0.48 | > 96.1% (Recovery) | 0.38 mg/g | |
| HPLC-UV | Not Specified | 4.5 | Not Specified | Not Specified | 1.1 mg/L |
Experimental Protocols
Quantification of L-Theanine in Human Plasma using LC-MS/MS with this compound
This protocol is based on the methodology described by van der Pijl et al.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 1000 µL of acetonitrile.
-
The sample should contain this compound as the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated material.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the dried extracts in 200 µL of water.
2. LC-MS/MS Analysis:
-
HPLC System: Waters Alliance HPLC system or equivalent.
-
Column: 3.9 mm x 150 mm, 4 µm particle size Nova-Pack C18 column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Theanine: m/z 175.00 > 158.00 and 175.00 > 45.80
-
This compound: m/z 180.10 > 163.00 and 180.10 > 50.80
-
-
Quantification: The primary transition is used for quantification for both the analyte and the internal standard.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the analytical process, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for L-Theanine quantification.
Caption: Comparison of analytical methods.
References
Inter-laboratory Comparison of L-Theanine Analysis: A Guide to Best Practices Using L-Theanine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of L-Theanine, a unique amino acid found predominantly in tea leaves (Camellia sinensis). The accurate quantification of L-Theanine is crucial for product formulation, quality control, and clinical research in the pharmaceutical and nutraceutical industries. This document outlines a standardized analytical protocol using Liquid Chromatography-Mass Spectrometry (LC-MS) with L-Theanine-d5 as an internal standard to ensure accuracy and reproducibility across different laboratories. The inclusion of supporting experimental data, albeit hypothetical for illustrative purposes, aims to highlight key performance indicators and potential areas of analytical variability.
Introduction: The Need for Standardized L-Theanine Analysis
L-Theanine is a subject of growing scientific interest due to its potential physiological effects, including promoting relaxation and improving cognitive function. As the demand for L-Theanine in functional foods and dietary supplements increases, the necessity for robust and reproducible analytical methods becomes paramount. Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating the performance of analytical methods and ensuring the reliability of results across different testing facilities.[1][2]
This guide focuses on the use of this compound, a deuterated stable isotope of L-Theanine, as an internal standard in LC-MS analysis.[3][4] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the measurement.
Hypothetical Inter-laboratory Comparison Data
To illustrate the importance of standardized protocols, the following table summarizes hypothetical results from a proficiency testing scheme involving five independent laboratories. Each laboratory was provided with a standardized sample of a green tea extract with a known L-Theanine concentration of 10.00 mg/g and was instructed to follow a common analytical protocol.
| Laboratory | Reported L-Theanine Concentration (mg/g) | Recovery (%) | Relative Standard Deviation (RSD, %) (n=3) | Z-Score* |
| Lab A | 9.95 | 99.5 | 1.2 | -0.25 |
| Lab B | 10.80 | 108.0 | 2.5 | 4.00 |
| Lab C | 9.50 | 95.0 | 1.8 | -2.50 |
| Lab D | 10.10 | 101.0 | 1.5 | 0.50 |
| Lab E | 8.90 | 89.0 | 4.5 | -5.50 |
*Z-scores are calculated based on a consensus value of 10.00 mg/g and a standard deviation of 0.20 mg/g. A Z-score between -2 and 2 is generally considered satisfactory.
Interpretation of Hypothetical Results:
-
Lab A and D show excellent performance with high accuracy and precision, indicating successful implementation of the analytical protocol.
-
Lab B reported a significantly higher concentration, potentially due to issues with standard solution preparation or integration of the chromatographic peak.
-
Lab C shows a slight negative bias, which could be attributed to incomplete extraction or sample loss during preparation.
-
Lab E exhibits both significant negative bias and poor precision, suggesting systematic errors in their methodology, possibly related to instrument calibration or inconsistent sample handling.
This hypothetical data underscores the critical need for strict adherence to validated protocols and the value of inter-laboratory comparisons in identifying and rectifying analytical discrepancies.
Experimental Protocol: Quantification of L-Theanine by LC-MS
This section details the standardized protocol for the quantification of L-Theanine in green tea extract using this compound as an internal standard.
Materials and Reagents
-
L-Theanine certified reference standard (>99% purity)
-
This compound internal standard (>98% purity, >99% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Green tea extract sample
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve L-Theanine and this compound in ultrapure water to prepare individual stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the L-Theanine stock solution with ultrapure water to achieve concentrations ranging from 1 to 100 µg/mL.
-
Spike each calibration standard with the this compound internal standard to a final concentration of 10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the green tea extract into a 50 mL centrifuge tube.
-
Add 20 mL of ultrapure water and vortex for 1 minute.
-
Sonicate the sample for 30 minutes in a water bath.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract 1:10 with ultrapure water.
-
Spike the diluted extract with the this compound internal standard to a final concentration of 10 µg/mL.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 90% B to 50% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
L-Theanine: 175.1 → 130.1 m/z
-
This compound: 180.1 → 135.1 m/z
-
Data Analysis
-
Quantify L-Theanine by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of L-Theanine in the samples by interpolating their peak area ratios from the calibration curve.
Workflow and Pathway Diagrams
To visually represent the logical flow of the analytical process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for L-Theanine quantification.
References
Validation of a Bioanalytical Method for L-Theanine in Human Plasma Using L-Theanine-d5 as an Internal Standard: A Guide Aligned with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for a bioanalytical method for the quantification of L-theanine in human plasma, utilizing L-theanine-d5 as a stable isotope-labeled internal standard (SIL-IS). The methodology and acceptance criteria detailed herein are based on the principles outlined in the FDA's guidance for industry, specifically the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1][2][3][4] The use of a SIL-IS like this compound is a common practice in quantitative bioanalysis using mass spectrometry to ensure high accuracy and precision.
Comparative Analysis of Bioanalytical Techniques
While various analytical techniques can be employed for the quantification of L-theanine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard in bioanalysis due to its superior sensitivity, selectivity, and speed.[5] The following table offers a comparative summary of common methods for L-theanine quantification in biological matrices.
Table 1: Comparison of Analytical Methods for L-Theanine Quantification
| Parameter | HPLC-UV | HPLC-FLD (with derivatization) | LC-MS/MS |
| Principle | UV Absorption | Fluorescence Emission | Mass-to-charge ratio |
| Sensitivity | Low | Moderate to High | Very High |
| Selectivity | Moderate | High | Very High |
| Sample Throughput | Moderate | Moderate | High |
| Matrix Effect | Prone to interference | Less prone than UV | Can be significant, but managed with SIL-IS |
| Internal Standard | Structural Analog | Structural Analog | Stable Isotope Labeled |
| Typical LLOQ | ~1 µg/mL | ~10-100 ng/mL | <1 ng/mL |
Experimental Protocol: LC-MS/MS Method for L-Theanine
This section details a typical experimental protocol for the extraction and quantification of L-theanine from human plasma.
1. Materials and Reagents:
-
L-Theanine reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-theanine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the L-theanine stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (containing this compound) to each tube.
-
Vortex for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate L-theanine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Theanine: Precursor ion → Product ion (e.g., m/z 175.1 → 130.1)
-
This compound: Precursor ion → Product ion (e.g., m/z 180.1 → 135.1)
-
Bioanalytical Method Validation Results
The following tables summarize the validation parameters and their acceptance criteria as per the ICH M10 guideline, along with representative data for the L-theanine method.
Table 2: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Result |
| Calibration Range | At least 6 non-zero standards | 1 - 1000 ng/mL |
| Regression Model | Weighted (1/x or 1/x²) linear regression | Weighted (1/x²) linear |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Back-calculated Concentration Deviation | Within ±15% of nominal (±20% at LLOQ) | All standards met criteria |
Table 3: Accuracy and Precision (Intra- and Inter-Assay)
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | 8.5 | 5.2 |
| Low QC | 3 | ≤ 15% | ± 15% | 6.8 | -2.1 |
| Mid QC | 100 | ≤ 15% | ± 15% | 5.1 | 1.5 |
| High QC | 800 | ≤ 15% | ± 15% | 4.7 | -0.8 |
Acceptance Criteria: For LLOQ, the precision (%CV) should not exceed 20%, and the accuracy (%Bias) should be within ±20% of the nominal concentration. For other QCs, the precision should not exceed 15%, and the accuracy should be within ±15% of the nominal concentration.
Table 4: Selectivity and Matrix Effect
| Parameter | Acceptance Criteria | Result |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. Response at the analyte's RT should be <20% of LLOQ response, and at the IS's RT <5% of IS response. | Method demonstrated high selectivity with no significant interferences observed. |
| Matrix Factor (MF) | The CV of the IS-normalized matrix factor calculated from the 6 lots of matrix should be ≤15%. | 6.2% |
Table 5: Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low QC | 3 | 92.5 |
| Mid QC | 100 | 95.1 |
| High QC | 800 | 94.3 |
Table 6: Stability
| Stability Condition | Duration | QC Level | Mean Concentration (ng/mL) | % Change from Nominal |
| Freeze-Thaw (3 cycles) | -20°C to RT | Low QC | 2.9 | -3.3% |
| High QC | 795 | -0.6% | ||
| Bench-Top (6 hours) | Room Temperature | Low QC | 3.1 | 3.3% |
| High QC | 808 | 1.0% | ||
| Long-Term (-80°C) | 90 days | Low QC | 2.95 | -1.7% |
| High QC | 790 | -1.3% | ||
| Autosampler (24 hours) | 4°C | Low QC | 3.05 | 1.7% |
| High QC | 805 | 0.6% |
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the bioanalytical method validation process.
Caption: Experimental workflow for L-Theanine analysis in plasma.
Caption: Key parameters for bioanalytical method validation.
References
L-Theanine-d5 Performance: A Comparative Guide for Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of L-Theanine and its deuterated internal standard, L-Theanine-d5, is critical for pharmacokinetic, metabolic, and formulation studies. The choice of mass spectrometry instrument plays a pivotal role in achieving the required sensitivity, selectivity, and throughput. This guide provides an objective comparison of the performance of this compound across three common mass spectrometry platforms: Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Performance Overview
The following tables summarize the quantitative performance of L-Theanine analysis using various mass spectrometry instruments. It is important to note that direct head-to-head comparative studies for this compound across all platforms are limited in publicly available literature. The data presented is a compilation from various studies, and performance metrics can be influenced by the specific instrument model, experimental conditions, and sample matrix.
Table 1: L-Theanine Quantification Performance on Triple Quadrupole (QQQ) Mass Spectrometers
| Parameter | Reported Value | Matrix | Instrument Type | Reference |
| LOD | 0.25 ng/mL | Tea | Tandem Quadrupole | [1] |
| LOQ | Not Specified | Tea | Tandem Quadrupole | [1] |
| **Linearity (R²) ** | >0.993 | Tea | Tandem Quadrupole | [1] |
| Precision (%RSD) | <15% at 1 ng/mL | Tea | Tandem Quadrupole | [1] |
Table 2: L-Theanine Quantification Performance on High-Resolution Mass Spectrometry (HRMS) - Orbitrap
| Parameter | Reported Value | Matrix | Instrument Type | Reference |
| LOD | Comparable to QQQ | Plasma | Q-Orbitrap-MS | [2] |
| LOQ | Comparable to QQQ | Plasma | Q-Orbitrap-MS | |
| **Linearity (R²) ** | >0.99 | Meat | Orbitrap MS | |
| Precision (%RSD) | <20% | Meat | Orbitrap MS |
Table 3: L-Theanine Quantification Performance on Quadrupole Time-of-Flight (QTOF) Mass Spectrometers
Experimental Protocols
The following is a representative experimental protocol for the analysis of L-Theanine using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of methodologies described in the cited literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: HILIC column (e.g., Agilent ZORBAX HILIC Plus)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Optimized to ensure separation of L-Theanine from matrix components.
3. Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Theanine: m/z 175.1 → 130.1
-
This compound (Internal Standard): m/z 180.1 → 135.1
-
-
Dwell Time: Optimized for the number of concurrent MRM transitions.
-
Collision Energy: Optimized for each transition to achieve maximum signal intensity.
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Conceptual comparison of mass spectrometry instruments.
Performance Comparison of Mass Spectrometry Instruments
The selection of a mass spectrometry platform for this compound quantification depends on the specific requirements of the assay.
-
Triple Quadrupole (QQQ) Mass Spectrometry: QQQ instruments are the gold standard for targeted quantification due to their exceptional sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. The ability to filter for a specific precursor ion and a specific fragment ion significantly reduces background noise, leading to lower limits of detection (LOD) and quantification (LOQ). For high-throughput bioanalytical studies where the analytes are known, QQQ is often the preferred platform.
-
Quadrupole Time-of-Flight (QTOF) Mass Spectrometry: QTOF instruments offer a balance between quantitative and qualitative analysis. Their high mass accuracy and resolution allow for confident identification of compounds and the ability to perform retrospective data analysis for untargeted screening. While their sensitivity in full scan mode may be lower than a QQQ in MRM mode, modern QTOF instruments can achieve comparable sensitivity for many applications. They are particularly useful in drug metabolism studies where identification of unknown metabolites is required alongside quantification of the parent drug.
-
Orbitrap Mass Spectrometry: Orbitrap-based instruments provide the highest resolution and mass accuracy, which is advantageous for complex sample matrices where interferences are a concern. This platform excels in both qualitative and quantitative workflows. For quantitative applications, the high resolution allows for narrow mass extraction windows, which can improve signal-to-noise ratios and reduce interferences. Recent studies have shown that the quantitative performance of Orbitrap instruments is comparable to that of triple quadrupoles for many small molecule applications.
Conclusion
For routine, high-sensitivity targeted quantification of this compound, a Triple Quadrupole (QQQ) mass spectrometer operating in MRM mode is the most robust and widely used platform. Its performance in terms of sensitivity and specificity is well-established for bioanalytical applications.
For research and development settings where both quantification and the identification of unknown metabolites or impurities are necessary, QTOF and Orbitrap instruments are excellent choices. Their high resolution and mass accuracy provide an added layer of confidence in analytical results and offer the flexibility of untargeted screening and retrospective data analysis. The choice between QTOF and Orbitrap may come down to specific application needs, with Orbitraps generally offering higher resolution at the potential expense of scan speed.
Ultimately, the optimal instrument choice will depend on the specific goals of the study, the required level of sensitivity, the complexity of the sample matrix, and the need for qualitative information.
References
A Comparative Analysis of L-Theanine Extraction Methodologies Utilizing L-Theanine-d5 for Enhanced Accuracy
For researchers, scientists, and professionals in drug development, the precise and efficient extraction of L-Theanine from complex matrices like tea leaves is paramount. This guide provides a comparative analysis of common extraction techniques—Hot Water Extraction (HWE), Ultrasonic-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE)—objectively evaluating their performance with a focus on quantitative analysis facilitated by the use of L-Theanine-d5 as an internal standard.
The selection of an appropriate extraction method is a critical step that significantly influences the yield, purity, and subsequent quantification of L-Theanine. To ensure the accuracy of these measurements, stable isotope-labeled internal standards, such as this compound, are employed in analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This compound mimics the chemical behavior of L-Theanine during both extraction and analysis, allowing for precise correction of any analyte loss and ensuring high-quality, reproducible data.
Comparative Performance of Extraction Methods
The efficiency of different extraction methods can be evaluated based on several key performance indicators, including extraction yield and recovery rate. While direct comparative studies employing this compound across all methods are limited, the available data allows for a synthesized comparison.
| Extraction Method | Principle | Typical Yield/Recovery | Advantages | Disadvantages |
| Hot Water Extraction (HWE) | Utilizes the solubility of L-Theanine in hot water to extract it from the plant matrix. | Yields can be optimized to be highly effective.[1] | Simple, cost-effective, and uses a green solvent (water). | Can co-extract other water-soluble compounds, potentially requiring further purification. |
| Ultrasonic-Assisted Extraction (UAE) | Employs high-frequency sound waves to disrupt cell walls and enhance solvent penetration, increasing extraction efficiency. | Can significantly increase the yield of polyphenols and other bioactive compounds compared to conventional methods.[2] | Faster extraction times and potentially higher yields at lower temperatures compared to HWE. | Requires specialized equipment; optimization of parameters (frequency, power, time) is crucial. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid, typically CO2, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract target compounds. | Can provide higher extraction yields for catechins and caffeine compared to UAE.[3] | High selectivity, use of a non-toxic and environmentally friendly solvent, and yields highly pure extracts.[3] | High initial equipment cost and requires technical expertise for operation. |
| Solid-Phase Extraction (SPE) | Primarily used for sample cleanup and purification rather than primary extraction from a solid matrix. It separates compounds based on their physical and chemical properties as they interact with a solid stationary phase. | High recovery rates (typically >95%) when used for sample cleanup.[4] | High selectivity and can effectively remove interfering compounds. | Not typically used for direct extraction from solid samples; can be a multi-step and solvent-intensive process. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of extraction processes. Below are representative protocols for the discussed extraction methods.
Hot Water Extraction (HWE) Protocol
This method is based on the optimized conditions for extracting L-Theanine from green tea.
-
Sample Preparation: Grind dried tea leaves to a particle size of 0.5–1 mm.
-
Internal Standard Spiking: Accurately weigh a portion of the ground tea leaves and spike with a known concentration of this compound solution.
-
Extraction: Add deionized water to the tea sample at a ratio of 20:1 (mL/g). Heat the mixture at 80°C for 30 minutes with constant stirring.
-
Filtration: After extraction, filter the mixture through a suitable filter paper to separate the liquid extract from the solid tea leaf residue.
-
Analysis: The resulting extract is then ready for analysis by LC-MS.
Ultrasonic-Assisted Extraction (UAE) Protocol
This protocol is a general procedure for the UAE of bioactive compounds from tea.
-
Sample Preparation: Grind dried tea leaves to a fine powder.
-
Internal Standard Spiking: Weigh a precise amount of the tea powder and add a known quantity of this compound.
-
Extraction: Suspend the tea powder in a suitable solvent (e.g., water or an ethanol-water mixture) in an extraction vessel. Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate at a controlled temperature and for a specific duration (e.g., 80°C for 20 minutes).
-
Separation: Centrifuge or filter the mixture to separate the supernatant from the solid residue.
-
Analysis: The supernatant is collected for LC-MS analysis.
Supercritical Fluid Extraction (SFE) Protocol
The following is a general approach to SFE for extracting compounds from Camellia sinensis.
-
Sample Preparation: Mill dried tea leaves to a consistent particle size.
-
Internal Standard Spiking: Mix the ground tea leaves with a known amount of this compound.
-
Extraction: Pack the sample into the extraction vessel of the SFE system. The extraction is performed using supercritical CO2, often with a co-solvent like ethanol to modify the polarity. Typical conditions might involve pressures around 30 MPa and temperatures around 50-80°C.
-
Collection: The extracted analytes are separated from the supercritical fluid by depressurization and collected in a suitable solvent.
-
Analysis: The collected fraction is then analyzed by LC-MS.
Solid-Phase Extraction (SPE) Protocol (for Sample Cleanup)
This protocol describes the use of SPE for purifying a tea extract prior to analysis.
-
Initial Extraction: Prepare a crude L-Theanine extract using a method like HWE.
-
Internal Standard Spiking: Spike the crude extract with a known concentration of this compound.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing a sequence of solvents, typically methanol followed by water.
-
Sample Loading: Load the spiked tea extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the L-Theanine and this compound from the cartridge using a stronger solvent.
-
Analysis: The eluted fraction is collected and subjected to LC-MS analysis.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps from sample preparation to final analysis.
Caption: General experimental workflow for L-Theanine extraction and analysis.
Caption: Signaling pathway for quantitative analysis using an internal standard.
References
- 1. Optimum conditions for the water extraction of L-theanine from green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of ultra-sonication and agitation extraction techniques on bioactive metabolites of green tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HPLC Determination of Theanine in Tea [spkx.net.cn]
L-Theanine-d5: The Gold Standard Internal Standard for L-Theanine Analysis
A comparative guide for researchers, scientists, and drug development professionals on the selection of an optimal internal standard for the accurate quantification of L-Theanine.
In the realm of bioanalytical chemistry, particularly for pharmacokinetic and metabolic studies of compounds like L-Theanine, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative results. While various compounds can be employed as internal standards, the use of a stable isotope-labeled (SIL) version of the analyte, such as L-Theanine-d5, is widely regarded as the gold standard. This guide provides a comprehensive comparison of this compound against alternative internal standards, supported by established analytical principles and experimental data.
The Critical Role of an Internal Standard
An internal standard is a compound with a known concentration that is added to all samples, including calibration standards and quality controls, before sample processing. Its primary function is to correct for the variability inherent in the analytical workflow, which can arise from:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.
-
Chromatographic Separation: Variations in injection volume and column performance.
-
Mass Spectrometric Detection: Fluctuations in ionization efficiency and detector response, often influenced by matrix effects.
By normalizing the analyte's response to that of the internal standard, these variations can be effectively compensated for, leading to significantly improved precision and accuracy of the final concentration measurement.
Types of Internal Standards for L-Theanine Analysis
There are two primary categories of internal standards that can be considered for the analysis of L-Theanine:
-
Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound): This is a form of L-Theanine where one or more atoms have been replaced with their heavier stable isotopes (in this case, five hydrogen atoms are replaced with deuterium).
-
Structural Analog Internal Standard: This is a molecule that is chemically similar to L-Theanine but has a different molecular weight. Examples that have been used in related amino acid analyses include [²H5]-L-glutamic acid and L-norvaline.
Performance Comparison: this compound vs. Structural Analogs
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible throughout the entire analytical process. It is in this regard that this compound demonstrates its clear superiority over structural analogs.
Because this compound is chemically identical to L-Theanine, it exhibits nearly identical extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. This co-elution and identical ionization behavior are crucial for effectively compensating for matrix effects, which are a major source of analytical variability and inaccuracy in complex biological matrices.
Structural analogs, while a more economical option, may have different polarities, pKa values, and three-dimensional structures. These differences can lead to variations in their behavior compared to L-Theanine during sample preparation and analysis, resulting in incomplete compensation for analytical variability and potentially compromising the accuracy of the results.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS (e.g., [²H5]-L-glutamic acid) |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15% |
| Precision (% RSD) | <10% | <15% |
| Recovery (%) | Consistent and comparable to L-Theanine | May differ from L-Theanine |
| Matrix Effect Compensation | Excellent | Variable and potentially incomplete |
Disclaimer: The data in this table is collated from multiple sources and is intended for comparative illustration. Actual performance may vary depending on the specific analytical method and matrix.
Experimental Protocols
A robust bioanalytical method is essential for generating reliable data. Below is a typical experimental protocol for the analysis of L-Theanine in a biological matrix using an internal standard.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological matrix (e.g., plasma), add 20 µL of the internal standard working solution (either this compound or a structural analog).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column or a HILIC column suitable for polar analytes.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., formic acid or ammonium formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for L-Theanine and the internal standard.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical basis for selecting this compound as the optimal internal standard.
Caption: A typical experimental workflow for the quantification of L-Theanine in biological samples.
Caption: The logical advantages of using a stable isotope-labeled internal standard like this compound.
Conclusion
While structural analog internal standards can be a viable option for the analysis of L-Theanine, particularly when cost is a primary concern, they present inherent limitations in their ability to fully compensate for the variability encountered in complex biological matrices. For researchers and drug development professionals who require the highest level of data integrity, accuracy, and precision, the use of a stable isotope-labeled internal standard is unequivocally the superior choice. This compound, by virtue of its chemical identity to the analyte, provides the most effective means of correcting for matrix effects and other sources of analytical variability, thereby ensuring the generation of robust and reliable quantitative data.
A Comparative Guide to the Quantitative Analysis of L-Theanine: Focus on Linearity and Range with L-Theanine-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the quantification of L-Theanine, with a primary focus on the robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing L-Theanine-d5 as an internal standard. We present supporting experimental data on linearity and quantification range, alongside alternative methods, to inform your selection of the most appropriate analytical technique for your research needs.
Performance Comparison of L-Theanine Quantification Methods
The choice of an analytical method for L-Theanine quantification is critical and depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key performance parameters for the LC-MS/MS method with a deuterated internal standard compared to common alternative techniques.
| Analytical Method | Linear Range | LLOQ (Lower Limit of Quantification) | ULOQ (Upper Limit of Quantification) | Correlation Coefficient (r²) |
| LC-MS/MS with this compound | Several Orders of Magnitude[1] | ~10 ng/mL (Estimated from LOD)[2] | Not explicitly stated | > 0.99 (Typical) |
| HPLC-UV | 1 - 200 µg/mL[3][4] | 0.704 µg/mL[4] | 200 µg/mL | > 0.999 |
| HPLC-FLD (OPA Derivatization) | 1 - 100 µg/mL | 1.7 µg/mL | 100 µg/mL | > 0.999 |
| HPLC (Chiral Derivatization) | 1.732 - 2077 ng/mL | 1 ng/mL | 2077 ng/mL | Not explicitly stated |
Note: Data has been compiled and standardized from multiple sources for comparison. LLOQ for LC-MS/MS is estimated from the reported limit of detection.
In-Depth Look: LC-MS/MS with this compound
The use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS is considered the gold standard for bioanalytical quantification. This approach effectively compensates for variations in sample preparation and matrix effects, leading to high accuracy and precision. The method's wide linear range allows for the analysis of samples with diverse L-Theanine concentrations without the need for extensive dilution.
Experimental Protocols
Quantification of L-Theanine using LC-MS/MS with this compound
This protocol outlines a typical workflow for the quantitative analysis of L-Theanine in a biological matrix (e.g., plasma).
a) Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma), add 400 µL of ice-cold methanol containing the internal standard, this compound (concentration to be optimized based on expected analyte levels).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
b) Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute L-Theanine, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c) Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
L-Theanine: The specific precursor-to-product ion transition for L-Theanine would be optimized.
-
This compound: The corresponding transition for the deuterated internal standard would be monitored.
-
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Alternative Method: HPLC with UV Detection
A simpler and more accessible method, though generally less sensitive than LC-MS/MS.
a) Sample Preparation
-
Similar protein precipitation or solid-phase extraction (SPE) can be used.
-
After extraction, the sample is reconstituted in the mobile phase.
b) Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of phosphate buffer and methanol is often employed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Typically set at 210 nm.
Alternative Method: HPLC with Fluorescence Detection (FLD) after OPA Derivatization
This method enhances sensitivity compared to UV detection by introducing a fluorescent tag.
a) Sample Preparation and Derivatization
-
After initial sample clean-up, a derivatization step is performed using o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent derivative.
-
The reaction is typically fast and performed at room temperature.
b) Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often necessary to separate the derivatized L-Theanine from other amino acids.
-
Fluorescence Detection: Excitation and emission wavelengths are set according to the specific OPA derivative.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for L-Theanine quantification and the logical relationship between the compared analytical methods.
References
- 1. An LC-ESI/MS method for determining theanine in green tea dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of derivatized and underivatized theanine enantiomers by high-performance liquid chromatography/atmospheric pressure ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Theanine in Green Tea Analyzed with HPLC - Extended AppNote [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of L-Theanine-d5: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of L-Theanine-d5, a deuterated isotopologue of L-Theanine. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and compliance with regulatory standards.
Pre-Disposal and Handling Precautions
Before initiating disposal procedures, it is crucial to handle this compound with care. This compound is considered a hazardous substance under OSHA 29 CFR 1910.1200 and may cause skin sensitization.[1] Always wear appropriate personal protective equipment (PPE), including gloves, and handle the substance in a well-ventilated area to avoid dust formation and inhalation.[2][3][4] In case of a spill, clean it up immediately to prevent environmental contamination.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound waste should be segregated from other laboratory waste streams. It is crucial to avoid mixing it with other chemicals to prevent unforeseen reactions. All containers holding this compound waste must be clearly labeled.
Disposal Procedures
The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. It is imperative not to discharge this compound into sewer systems or allow it to contaminate water, foodstuffs, animal feed, or seeds.
Step-by-Step Disposal Guidance:
-
Collection: Collect this compound waste in suitable, closed, and clearly labeled containers.
-
Storage: Store the waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Contact a Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the waste with a certified hazardous waste management company.
-
Container Management:
-
For empty containers, they can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.
-
Alternatively, puncture the containers to render them unusable for other purposes and then dispose of them in a sanitary landfill as per local regulations.
-
A hierarchical approach to waste management should be considered: Reduce, Reuse, Recycle, and finally, Disposal as the last option.
Quantitative Data Summary
| Parameter | Value/Classification | Source |
| GHS Classification | Skin Sensitisation, Category 1 | |
| Hazard Statements | H317: May cause an allergic skin reaction | |
| Signal Word | Warning |
Experimental Protocols
Detailed experimental protocols for the degradation or neutralization of this compound are not publicly available. Disposal should be carried out by licensed professionals using established methods such as high-temperature incineration.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-Theanine-d5
For Immediate Reference: Essential Safety and Handling Information
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with L-Theanine-d5. Adherence to these procedures is paramount for ensuring a safe laboratory environment and the integrity of your research. While L-Theanine is generally not classified as a hazardous substance, it may cause an allergic skin reaction, necessitating the use of appropriate personal protective equipment (PPE) and handling protocols.[1][2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are required. For extended handling, consider double-gloving. |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Body Protection | Lab Coat | A standard lab coat is required to protect against spills. |
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, follow these immediate steps:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |
| Spill | For small spills, absorb the powder with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ensure the area is well-ventilated. Avoid creating dust. |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural steps for the safe handling of this compound from receipt to use in experimentation.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the chemical name (this compound), CAS number, and any relevant hazard warnings.
-
Storage : Store the container in a cool, dry, and well-ventilated area. Keep the container tightly closed when not in use.
Weighing and Preparation of Solutions
-
Designated Area : All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Personal Protective Equipment : Before handling, don the required PPE: nitrile gloves, safety glasses, and a lab coat.
-
Weighing :
-
Use a clean spatula and weighing paper or a weigh boat.
-
Carefully transfer the desired amount of powder.
-
Avoid creating dust. If dust is generated, gently clean the area with a damp cloth.
-
-
Solution Preparation :
-
Add the weighed this compound to the appropriate solvent in a suitable container.
-
Cap the container and mix by inverting or using a vortex mixer until fully dissolved.
-
-
Cleaning : After handling, thoroughly clean all equipment and the work surface. Dispose of any contaminated materials as outlined in the disposal plan.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
Waste Segregation and Collection
-
Solid Waste :
-
Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated, labeled waste container.
-
Unused or excess this compound powder should also be disposed of as solid waste.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a separate, clearly labeled liquid waste container.
-
Do not mix with other incompatible waste streams.
-
Disposal Procedures
-
Labeling : All waste containers must be clearly labeled with "this compound Waste" and the type of waste (solid or liquid).
-
Storage : Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal Request : Follow your institution's procedures for chemical waste pickup. Do not dispose of this compound down the drain or in the regular trash.[3]
While L-Theanine is not classified as a hazardous waste, it is crucial to adhere to your institution's specific guidelines for chemical waste disposal to ensure compliance with local regulations.[4]
The Impact of Deuterium Labeling on Safety
For stable isotope-labeled compounds like this compound, the primary chemical properties and associated hazards are generally considered to be the same as the unlabeled parent compound for the purposes of laboratory handling and personal protection. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can affect the metabolic fate of a compound in biological systems but does not typically alter its immediate handling risks in a laboratory setting. Therefore, the safety precautions for this compound are based on those for L-Theanine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
